molecular formula C5H8ClN B1664646 5-Chlorovaleronitrile CAS No. 6280-87-1

5-Chlorovaleronitrile

カタログ番号: B1664646
CAS番号: 6280-87-1
分子量: 117.58 g/mol
InChIキー: JSAWFGSXRPCFSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chlorovaleronitrile is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWFGSXRPCFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211898
Record name 5-Chlorovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-87-1
Record name 5-Chloropentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorovaleronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorovaleronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chlorovaleronitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorovaleronitrile: Structure, Properties, and Synthetic Utility

Introduction

This compound, systematically named 5-chloropentanenitrile, is a bifunctional organic compound featuring a terminal chloroalkane and a nitrile group.[1][2] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems and aliphatic chains with desired functionalities. Its dual reactivity allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, structural characteristics, reactivity, and practical applications, grounded in established scientific principles and experimental insights.

Molecular Structure and Identification

The molecular identity of this compound is defined by a five-carbon chain, with a chlorine atom at position 5 and a cyano group (-C≡N) at position 1. This structure provides two distinct reactive centers, which is fundamental to its synthetic utility.

  • IUPAC Name : 5-chloropentanenitrile[1][2]

  • Synonyms : 4-Chlorobutyl cyanide, 5-Chloro-n-valeronitrile, δ-Chlorovaleronitrile[2][4][5]

  • CAS Number : 6280-87-1[1][3][6]

  • Molecular Formula : C₅H₈ClN[1][6]

  • Molecular Weight : 117.58 g/mol [1][2]

  • Canonical SMILES : C(CCCl)CC#N[1][2]

  • InChI Key : JSAWFGSXRPCFSW-UHFFFAOYSA-N[1][2]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge reactor with 1,4-dichlorobutane, NaCN, TBAB, and water B Heat mixture to 80-85°C with vigorous stirring A->B C Maintain temperature for 6 hours B->C D Cool to room temperature C->D E Separate aqueous and organic layers D->E F Extract aqueous layer with DCM E->F G Combine organic layers, dry over MgSO₄ F->G H Filter and concentrate under reduced pressure G->H I Purify via vacuum distillation H->I J Collect fraction at 92-93°C @ 10 mmHg I->J

References

synthesis of 5-Chlorovaleronitrile from 1,4-dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chlorovaleronitrile from 1,4-Dichlorobutane

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. This compound (Cl(CH₂)₄CN) emerges as a pivotal bifunctional molecule, a linchpin in the construction of more complex chemical architectures. Its value lies in the orthogonal reactivity of its chloro and nitrile functionalities, allowing for sequential, controlled modifications. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursor, 1,4-dichlorobutane, tailored for researchers, chemists, and process development professionals. This document moves beyond a simple recitation of steps, delving into the causality behind the protocol, ensuring a deep, applicable understanding of the process.

This compound and its derivatives are crucial building blocks in the synthesis of numerous commercial products. For instance, its derivative, 5-chlorovaleryl chloride, is a key intermediate in the production of the anti-thrombotic drugs Cilostazol and Apixaban, as well as advanced herbicides.[1][2][3] The synthetic pathway detailed herein represents a robust and scalable approach to accessing this valuable intermediate.

Pillar I: The Synthetic Blueprint & Mechanistic Rationale

The conversion of 1,4-dichlorobutane to this compound is fundamentally a nucleophilic substitution reaction. The core transformation involves the displacement of one of the chlorine atoms by a cyanide anion (CN⁻).

The Reaction:

Cl-CH₂-CH₂-CH₂-CH₂-Cl + NaCN → Cl-CH₂-CH₂-CH₂-CH₂-CN + NaCl

While seemingly straightforward, achieving high selectivity and yield requires careful control over reaction conditions to mitigate the primary competing reaction: the formation of the dinitrile byproduct, adiponitrile (NC-(CH₂)₄-CN).[4]

Causality of Experimental Design: A Deeper Look
  • Choice of Cyanide Source: Sodium cyanide (NaCN) is commonly used due to its reactivity and cost-effectiveness. Potassium cyanide is an alternative.[1] The reaction is performed in an aqueous solution, but 1,4-dichlorobutane is an organic, water-immiscible substrate. This necessitates a biphasic reaction system.

  • The Role of the Phase-Transfer Catalyst (PTC): To overcome the immiscibility of the organic and aqueous phases, a phase-transfer catalyst is indispensable.[1] Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are highly effective.[4] The lipophilic butyl groups of the TBAB cation allow it to shuttle the cyanide anion from the aqueous phase into the organic phase, where it can react with the 1,4-dichlorobutane. This dramatically accelerates the reaction rate.

  • Temperature Control: The reaction is typically conducted at elevated temperatures, around 80-85°C, to ensure a practical reaction rate.[4] However, excessively high temperatures can increase the rate of the second substitution, leading to a higher yield of the undesired adiponitrile byproduct. The specified temperature range represents an optimized balance between reaction speed and selectivity.

  • Controlled Addition: A slow, dropwise addition of the aqueous sodium cyanide solution to the heated mixture of 1,4-dichlorobutane and catalyst is crucial.[4] This maintains a relatively low concentration of the cyanide nucleophile in the organic phase at any given time, favoring the monosubstitution product over the disubstitution product.

Reaction Mechanism: Visualized

The following diagram illustrates the catalytic cycle of the phase-transfer catalyzed nucleophilic substitution.

Phase_Transfer_Catalysis NaCN Na⁺ CN⁻ QCN_aq Q⁺ CN⁻ NaCN->QCN_aq NaCl Na⁺ Cl⁻ QBr_aq Q⁺ Br⁻ QCN_org Q⁺ CN⁻ QCN_aq->QCN_org Phase Transfer DCB Cl-(CH₂)₄-Cl (1,4-Dichlorobutane) CVN Cl-(CH₂)₄-CN (this compound) CVN->NaCl + Q⁺Br⁻ QBr_org Q⁺ Br⁻ QBr_org->QBr_aq Phase Transfer QCN_org->CVN Nucleophilic Substitution caption Fig. 1: Mechanism of Phase-Transfer Catalysis.

Caption: Fig. 1: Mechanism of Phase-Transfer Catalysis.

Pillar II: A Self-Validating Experimental Protocol

This protocol is designed for robustness and scalability, integrating in-process controls and characterization steps to ensure the integrity of the final product.

Materials and Equipment
Material/EquipmentSpecification
1,4-DichlorobutanePurity ≥ 98%
Sodium Cyanide (NaCN)Purity ≥ 98%
Tetrabutylammonium Bromide (TBAB)Purity ≥ 99%
Deionized WaterHigh-purity, laboratory grade
ReactorGlass-lined or stainless steel with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
Separation FunnelSized appropriately for the reaction scale
Vacuum Distillation ApparatusFor purification
Analytical InstrumentsGC-MS, FTIR, ¹H NMR
Experimental Workflow

The overall workflow from setup to pure product is outlined below.

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure

--- EXTREME CAUTION ADVISED --- Sodium cyanide is a highly toxic substance. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Do not handle near acids, as this will liberate highly toxic hydrogen cyanide gas.[5][6][7]

  • Reactor Charging: In a 3-liter reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 1270 g of 1,4-dichlorobutane and 16.5 g of tetrabutylammonium bromide (TBAB).[4]

  • Heating: Begin stirring and heat the mixture to a target temperature of 80-85°C.[4]

  • Nucleophile Addition: Prepare a 30% aqueous solution of sodium cyanide by dissolving the appropriate amount of NaCN in deionized water. Slowly add this solution dropwise to the reactor over a period of approximately 5 hours, maintaining the internal temperature at 80-85°C.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to 25°C.[4]

    • Transfer the entire mixture to a large separation funnel.

    • Allow the layers to separate. The lower, denser layer is the organic phase containing the product, this compound, the byproduct adiponitrile, and unreacted 1,4-dichlorobutane.[4] The upper layer is the aqueous phase containing sodium chloride and residual sodium cyanide.

    • Carefully separate and collect the lower organic phase. The upper aqueous phase should be treated as hazardous waste according to institutional protocols.

  • Purification:

    • The crude organic phase is purified by vacuum distillation.

    • First, distill at a moderate vacuum (e.g., 20 mmHg) to remove any unreacted 1,4-dichlorobutane, which can be recycled.[4]

    • Increase the vacuum (e.g., to 2 mmHg) and collect the fraction corresponding to this compound.[4]

Pillar III: Authoritative Grounding & Data Integrity

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of the target compound, which should be used to verify the purity and identity of the final product.

PropertyValueSource(s)
CAS Number 6280-87-1[8][9][10]
Molecular Formula C₅H₈ClN[8][9][11]
Molecular Weight 117.58 g/mol [9][10][12]
Appearance Liquid[10]
Density 1.045 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.446[10]
Flash Point 98 °C (208.4 °F) - closed cup[10]
¹H NMR Refer to spectral databases for detailed shifts.[13][14]
¹³C NMR Refer to spectral databases for detailed shifts.[14]
IR Spectrum Characteristic C≡N stretch observable.[8]
Safety and Handling

Safe laboratory practice is non-negotiable when handling the reagents involved in this synthesis.

  • 1,4-Dichlorobutane: A combustible liquid and potential irritant. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • Sodium Cyanide: Acutely toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs through prolonged exposure. Contact with acid liberates extremely toxic hydrogen cyanide gas.[6][7] Always handle in a fume hood with appropriate PPE. Ensure an emergency plan and cyanide antidote kit are in place.

  • This compound: Classified as toxic if swallowed, in contact with skin, or if inhaled.[10][15] All handling of the final product should be done with appropriate PPE in a well-ventilated area.

Conclusion

The synthesis of this compound from 1,4-dichlorobutane via phase-transfer catalysis is a robust and industrially relevant method. By understanding the mechanistic principles that dictate the reaction's selectivity and by adhering to a meticulous and safety-conscious experimental protocol, researchers and developers can reliably produce this valuable intermediate. The success of this synthesis is a testament to the power of controlled reaction conditions and the enabling technology of phase-transfer catalysis in modern organic synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's intrinsic properties is the first step in a robust safety assessment. 5-Chlorovaleronitrile is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Its primary hazards stem from its acute toxicity and its potential to cause significant skin and eye irritation.[1][4]

It is imperative to consider not only the parent compound but also its potential decomposition products. Under conditions of high heat or in the presence of strong acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide gas. Firefighting measures also note that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[4][5]

Table 1: Key Physicochemical and Toxicological Data

PropertyValueSource(s)
Molecular Formula C₅H₈ClN[1]
Molecular Weight 117.58 g/mol [1][3]
Appearance Colorless to light yellow clear liquid
Boiling Point 92-93 °C @ 10 mmHg[6]
Flash Point 98 °C (208.4 °F) - Closed Cup[3][4]
Density 1.045 g/mL at 25 °C[3]
GHS Signal Word Danger[1][3]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[1][4][6]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures, treating Personal Protective Equipment (PPE) as the crucial final barrier, not the primary method of protection.

Caption: The hierarchy of controls prioritizes systemic safety measures.

2.1 Engineering Controls: The First Line of Defense Given the high acute inhalation toxicity of this compound, all handling and transfer operations must be performed within a properly functioning and certified chemical fume hood.[2][4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful vapors and contains any accidental spills.

2.2 Administrative Controls: Codifying Safe Practices A detailed Standard Operating Procedure (SOP) specific to the experiment is mandatory. This document must be read and understood by all personnel involved before work begins. The SOP should include:

  • Precise quantities of this compound and all other reagents.

  • A step-by-step methodology, including safe addition and quenching procedures.

  • Protocols for the disposal of hazardous waste, which must comply with local, regional, and national regulations.[4]

  • Emergency contact information and procedures.

2.3 Personal Protective Equipment (PPE): The Essential Final Barrier While engineering controls are designed to prevent exposure, PPE is required to protect against accidental contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when transferring the neat liquid or during procedures with a risk of splashing.[7]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the high dermal toxicity, double-gloving is a prudent measure when handling the pure substance. Always inspect gloves for tears or pinholes before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are essential to ensure no skin is exposed.

Section 3: Methodologies for Safe Laboratory Handling

The following protocols provide a detailed framework for common laboratory manipulations. They should be adapted as necessary into your specific experimental SOP.

3.1 Protocol: Aliquoting and Weighing

  • Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and clear of unnecessary items. Don all required PPE (double gloves, goggles, face shield, lab coat).

  • Staging: Place a tared, sealable container on a balance inside the fume hood. Position an absorbent, chemically-resistant pad on the work surface.

  • Transfer: Using a clean glass pipette or syringe, slowly withdraw the required volume of this compound from the primary container. Dispense the liquid carefully into the tared container, avoiding any splashing.

  • Seal and Clean: Immediately and securely cap both the primary container and the receiving vessel. Wipe down the exterior of both containers and any tools with a cloth dampened with isopropanol, and dispose of the cloth as hazardous waste.

3.2 Protocol: Use in a Chemical Reaction

  • Apparatus Setup: Assemble the reaction glassware within the fume hood, ensuring all joints are properly greased (if applicable) and securely clamped. For reactions requiring heating, use a heating mantle connected to a temperature controller and place the entire setup within a secondary containment vessel.

  • Reagent Addition: Add this compound to the reaction vessel slowly, typically via a dropping funnel or syringe pump, especially if the reaction is exothermic. Continuously monitor the reaction for any signs of an uncontrolled exotherm.

  • Work-up and Quenching: All quenching, extraction, and purification steps must be performed within the fume hood. Be particularly cautious during aqueous quenching, as this can generate aerosols.

  • Waste Management: All waste streams—including reaction residues, contaminated solvents, and cleaning materials—must be segregated into a clearly labeled, sealed hazardous waste container.[4]

Section 4: Emergency Response Protocols

Preparedness is critical for mitigating the consequences of an accidental release or exposure.

Caption: A clear workflow for responding to laboratory emergencies.

4.1 Spill Response

  • Small Spill (inside a fume hood): Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully scoop the material into a designated, sealable container for hazardous waste disposal. Decontaminate the area with soap and water.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2 Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air at once.[2][4] If breathing is difficult, provide oxygen. Call for immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Call a poison control center or doctor immediately for treatment advice.[2][4]

References

The Bifunctional Reactivity of 5-Chlorovaleronitrile: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorovaleronitrile (Cl(CH₂)₄CN) stands as a pivotal intermediate in organic synthesis, distinguished by its dual reactivity conferred by the terminal nitrile and chloro functionalities. This technical guide provides an in-depth exploration of the chemical behavior of the nitrile group within this molecule, offering a valuable resource for researchers, scientists, and professionals in drug development. This document navigates through the primary transformations of the nitrile moiety—hydrolysis, reduction, and cycloaddition—while considering the electronic influence of the distal chloro substituent. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower the strategic application of this compound in the synthesis of diverse chemical entities.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 5-chloropentanenitrile, is a colorless liquid with the chemical formula C₅H₈ClN.[1][2][3] Its synthetic utility is anchored in the presence of two key functional groups: a terminal nitrile (-C≡N) and a primary alkyl chloride (-Cl). The nitrile group, with its sp-hybridized carbon and nitrogen atoms, presents a site of unsaturation and a significant dipole moment, rendering the carbon atom electrophilic.[4] The chloro group, an effective leaving group, introduces a site for nucleophilic substitution.

The interplay between these two functionalities dictates the molecule's reactivity profile. The electron-withdrawing nature of the chloro group, through an inductive effect (-I), enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to a simple aliphatic nitrile. This guide will systematically dissect the characteristic reactions of the nitrile group in this compound, providing a framework for its strategic deployment in complex molecular syntheses.

Hydrolysis: A Gateway to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, often serving as the initial step in the synthesis of various pharmaceuticals and specialty chemicals.[4][5] This reaction typically proceeds under acidic or basic conditions via an amide intermediate.[6]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common and efficient method for converting this compound to 5-chlorovaleric acid. The reaction is typically carried out using a strong mineral acid, such as concentrated hydrochloric acid, and heat.[5][7]

Mechanism: The reaction commences with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide, under the acidic conditions, yields the corresponding carboxylic acid and an ammonium salt.

Experimental Protocol: Synthesis of 5-Chlorovaleric Acid

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (30-37%)

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a reflux condenser, add this compound.

    • Slowly add concentrated hydrochloric acid to the nitrile. An exothermic reaction may be observed.

    • Heat the reaction mixture to a temperature of 55-70°C with continuous stirring.[8][9]

    • Maintain the temperature and stirring for a period of 5 hours to ensure complete hydrolysis.[8][9]

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting 5-chlorovaleric acid can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or methyl isobutyl ketone) followed by washing, drying, and removal of the solvent under reduced pressure.[6]

  • Quantitative Data: This process is often a prelude to the synthesis of 5-chlorovaleryl chloride, a crucial pharmaceutical intermediate.[5][8] While specific yield data for the isolation of 5-chlorovaleric acid can vary, the overall process from 1,4-dichlorobutane (the precursor to this compound) to 5-chlorovaleryl chloride is reported to be efficient on an industrial scale.[8][9]

ParameterValueReference(s)
ReactantsThis compound, Conc. HCl[5][7][8]
Temperature55-70 °C[8][9]
Reaction Time5 hours[8][9]
Product5-Chlorovaleric Acid[4][5]

Reduction: Accessing Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are versatile building blocks in organic synthesis. For this compound, this transformation yields 5-chloro-1-pentanamine, a bifunctional molecule with potential for further elaboration. The most common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[7][10][11]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[11][12] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.

Mechanism: The reaction proceeds via two successive additions of hydride (H⁻) from LiAlH₄ to the nitrile carbon. The first addition forms an imine-aluminum complex, which is then further reduced to a diamidoaluminate complex. Aqueous workup then protonates the nitrogen to afford the primary amine.[10]

Experimental Protocol: Synthesis of 5-Chloro-1-pentanamine (Representative)

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • Water

    • Aqueous Sodium Hydroxide

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous ether or THF is prepared under an inert atmosphere.[13]

    • A solution of this compound in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).[13]

    • The resulting granular precipitate of aluminum salts is removed by filtration.

    • The filtrate is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield 5-chloro-1-pentanamine.

  • Quantitative Data: While a specific yield for the reduction of this compound was not found in the immediate search, the reduction of nitriles with LiAlH₄ is generally a high-yielding reaction.[11][12]

ParameterValueReference(s)
ReactantsThis compound, LiAlH₄[10][11]
SolventAnhydrous Diethyl Ether or THF[13]
WorkupFieser Workup (H₂O, NaOH(aq), H₂O)[13]
Product5-Chloro-1-pentanamine
Catalytic Hydrogenation

Catalytic hydrogenation offers a more scalable and often safer alternative to metal hydride reductions for the synthesis of primary amines from nitriles.[6] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[14][15][16][17]

Mechanism: The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.

Experimental Protocol: Catalytic Hydrogenation of this compound (Representative)

  • Materials:

    • This compound

    • Raney Nickel (or another suitable catalyst)

    • Anhydrous solvent (e.g., ethanol, methanol)

    • Hydrogen gas

  • Procedure:

    • A solution of this compound in an anhydrous alcoholic solvent is placed in a high-pressure hydrogenation vessel (autoclave).

    • A catalytic amount of Raney nickel is added to the solution.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

    • The mixture is heated to the appropriate temperature and agitated for several hours until the uptake of hydrogen ceases.

    • After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed from the filtrate under reduced pressure to afford the crude 5-chloro-1-pentanamine, which can be further purified by distillation.

  • Quantitative Data: The yield and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst, solvent, temperature, and pressure.

ParameterValueReference(s)
ReactantsThis compound, H₂[6][14]
CatalystRaney Nickel, Pt, or Pd[6][14][15]
SolventEthanol or Methanol[6]
ConditionsElevated Temperature and Pressure[16]
Product5-Chloro-1-pentanamine

[3+2] Cycloaddition: Construction of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[18][19][20][21] These nitrogen-rich heterocycles are of significant interest in medicinal chemistry as bioisosteres of carboxylic acids. In the case of this compound, this reaction leads to the formation of 5-(4-chlorobutyl)-1H-tetrazole.

Mechanism: The reaction is a concerted pericyclic reaction where the 1,3-dipolar azide adds across the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by Lewis or Brønsted acids.[19]

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1H-tetrazole Derivatives

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • A catalyst (e.g., zinc chloride, triethylamine hydrochloride)

    • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • Procedure:

    • A mixture of this compound, sodium azide, and a catalyst is heated in a suitable solvent like DMF.[18]

    • The reaction temperature is typically elevated (e.g., 110 °C) to facilitate the cycloaddition.[18]

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude tetrazole derivative, which can be further purified by recrystallization or chromatography.

  • Quantitative Data: The synthesis of N-substituted derivatives of 5-(4-chlorobutyl)-1H-tetrazole, which are intermediates for pharmaceuticals like cilostazol, often starts with a reaction involving the nitrile group of this compound.[22][23][24][25]

ParameterValueReference(s)
ReactantsThis compound, Sodium Azide[18][19]
CatalystLewis or Brønsted acids[19]
SolventDMF[18]
Temperature~110 °C[18]
Product5-(4-Chlorobutyl)-1H-tetrazole

Reactions with Organometallic Reagents: Formation of Ketones

Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after an acidic workup.[26][27] This reaction provides a valuable method for carbon-carbon bond formation.

Mechanism: The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a stable imine anion-metal salt complex. This intermediate does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis of the imine anion in the presence of acid yields the corresponding ketone.[26]

Chemoselectivity Considerations: A key question in the reaction of this compound with a Grignard reagent is the chemoselectivity: will the nucleophile attack the nitrile carbon or displace the chlorine atom via an S_N2 reaction? Grignard reagents are strong bases and can also induce elimination reactions. However, the reaction of Grignard reagents with alkyl halides is generally slower than their addition to carbonyls and nitriles, especially when the halide is primary. Thus, with careful control of reaction conditions, selective addition to the nitrile is often achievable.

Intramolecular Cyclization: A Pathway to Heterocycles

The dual functionality of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, the reduction of this compound to 5-chloro-1-pentanamine, followed by an intramolecular nucleophilic substitution, could potentially lead to the formation of piperidine.[9][24]

Proposed Synthetic Pathway to Piperidine:

  • Reduction of the Nitrile: this compound is first reduced to 5-chloro-1-pentanamine using a suitable method as described in Section 3.

  • Intramolecular Cyclization: The resulting amino-halide, upon treatment with a base, can undergo an intramolecular S_N2 reaction. The amine nitrogen acts as a nucleophile, displacing the chloride to form the six-membered piperidine ring.

G cluster_0 Reduction cluster_1 Intramolecular Cyclization This compound This compound 5-Chloro-1-pentanamine 5-Chloro-1-pentanamine This compound->5-Chloro-1-pentanamine LiAlH4 or H2/Catalyst Piperidine Piperidine 5-Chloro-1-pentanamine->Piperidine Base

Caption: Proposed two-step synthesis of piperidine from this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, primarily due to the distinct and exploitable reactivity of its nitrile and chloro functionalities. This guide has provided a comprehensive overview of the key transformations of the nitrile group, including hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. The influence of the chloro substituent and the potential for intramolecular cyclization highlight the strategic importance of this molecule in the design and synthesis of a wide array of chemical compounds, from pharmaceuticals to specialty materials. The provided experimental protocols and mechanistic discussions serve as a practical resource for chemists to effectively harness the synthetic potential of this compound.

References

Introduction to 5-Chlorovaleronitrile: A Bifunctional Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chlorovaleronitrile

This compound, with the chemical formula Cl(CH₂)₄CN, is a versatile bifunctional organic compound that holds significant value as an intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure, containing both an alkyl chloride and a nitrile functional group, imparts a dual reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers and elucidating the reaction mechanisms that govern its synthetic transformations. Understanding this reactivity is paramount for its strategic application in the synthesis of high-value compounds, including pharmaceuticals like the anti-thrombotic drug cilostazol and various antimicrobial agents.[2][3]

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The molecule consists of a five-carbon chain, terminated at one end by a chlorine atom and at the other by a nitrile group (-C≡N).[4][5] The presence of highly electronegative chlorine and nitrogen atoms creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic sites.

  • Inductive Effect of Chlorine: The chlorine atom is significantly more electronegative than carbon. This disparity causes a strong inductive effect, where the chlorine atom withdraws electron density from the adjacent carbon atom (C-5). This creates a permanent dipole in the C-Cl bond, leaving C-5 electron-deficient and thus susceptible to attack by electron-rich species.[6]

  • Polarity of the Nitrile Group: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Nitrogen is more electronegative than carbon, leading to a strong polarization of the triple bond. The carbon atom of the nitrile group (C-1) is electron-deficient (electrophilic), while the nitrogen atom possesses a lone pair of electrons, making it an electron-rich (nucleophilic) center.[6]

These electronic features are visualized in the diagram below, which highlights the key reactive sites within the molecule.

G start Reactants: This compound + Nucleophile (Nu⁻) transition Transition State [Nu---C---Cl]⁻ start->transition Nucleophilic Attack Backside approach end Products: Nu-(CH₂)₄-CN + Cl⁻ transition->end Bond Formation & Fission C-Cl bond breaks as C-Nu bond forms G A Nitrile + H₃O⁺ B Protonated Nitrile [R-C≡NH]⁺ A->B Protonation C Attack by H₂O B->C D Tautomerization C->D E Amide Intermediate R-C(=O)NH₂ D->E F Hydrolysis E->F G Carboxylic Acid R-COOH + NH₄⁺ F->G

References

A Senior Scientist's Guide to Leveraging 5-Chlorovaleronitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chlorovaleronitrile, a bifunctional C5 building block, stands out as a remarkably versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique architecture, featuring a terminal nitrile group and a primary alkyl chloride, offers orthogonal reactivity that can be strategically exploited to construct a wide array of nitrogen- and multi-heteroatom-containing ring systems. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of its applications. We will move beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights into protocol design and mechanistic considerations for synthesizing key heterocyclic structures such as piperidines, pyridines, and tetrazoles.

Chapter 1: The Chemical Personality of this compound

Before embarking on complex synthetic pathways, it is crucial to understand the intrinsic properties and reactivity of our starring building block. This compound, also known as 5-chloropentanenitrile, is a liquid at room temperature with a unique combination of functional groups that dictate its synthetic utility.[1]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of a self-validating and safe protocol. All handling should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]

PropertyValueSource
CAS Number 6280-87-1
Molecular Formula C₅H₈ClN[1]
Molecular Weight 117.58 g/mol [1]
Appearance Liquid
Density 1.045 g/mL at 25 °C[4]
Refractive Index n20/D 1.446[4]
Flash Point 98 °C (208.4 °F) - closed cup
Hazard Codes H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)[1][2]
Signal Word Danger[2]

Expert Insight: The toxicity of this compound necessitates careful handling.[1][2] Its relatively high flash point suggests it is not dangerously flammable, but it should still be kept away from ignition sources. Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.[3]

The Duality of Reactivity

The synthetic power of this compound lies in the distinct reactivity of its two functional groups:

  • The Alkyl Chloride: A classic electrophilic site, the primary chloride is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of amines, azides, and other nucleophiles, which is often the first step in a cyclization sequence.

  • The Nitrile Group: This group is a versatile functional handle. It can act as an electrophile, be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heteroaromatic rings like tetrazoles.

This duality allows for carefully orchestrated, often intramolecular, reactions where one part of the molecule is set up to react with the other, leading directly to the desired heterocyclic core.

Chapter 2: Synthesis of Saturated Heterocycles: The Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[5][6] this compound is an excellent starting point for its synthesis via intramolecular cyclization.

Mechanism & Strategy: Intramolecular Reductive Amination

A robust and common strategy is the intramolecular reductive amination.[7][8] The core logic is to first convert the nitrile group into a primary amine. This newly formed nucleophile is then perfectly positioned to attack the electrophilic carbon bearing the chloride, forming the six-membered ring.

Causality Behind the Choice: Why not simply react this compound with ammonia to form 5-aminovaleronitrile and let it cyclize? While possible, the direct reduction of the nitrile in the presence of a primary amine (formed in situ) is often a more controlled, one-pot procedure. The choice of reducing agent is critical. A powerful reducing agent like LiAlH₄ could potentially reduce the nitrile, but milder, more selective reagents are often preferred for process safety and control. Catalytic hydrogenation is an excellent choice as it is clean and effective.

Experimental Protocol: Synthesis of Piperidine

This protocol outlines a typical procedure for the synthesis of piperidine from this compound via catalytic hydrogenation, which serves to both reduce the nitrile and facilitate the intramolecular cyclization.

Step 1: Reaction Setup

  • To a high-pressure autoclave, add this compound (1 eq.).

  • Add a suitable solvent, such as methanol or ethanol.

  • Carefully add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C) (typically 5-10 mol%).

Step 2: Hydrogenation and Cyclization

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques like GC-MS.

Step 3: Workup and Isolation

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The resulting solution contains piperidine, likely as its hydrochloride salt due to the formation of HCl during the cyclization.

  • Basify the filtrate with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield piperidine.

Trustworthiness: This protocol is self-validating. The formation of HCl as a byproduct naturally protonates the piperidine product, sequestering it in the polar solvent and preventing side reactions. The final basic workup is essential to deprotonate the product for extraction into an organic solvent.

Visualization: Piperidine Synthesis Workflow

G cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Product CVN This compound Reduction Nitrile Reduction (H₂, Catalyst) CVN->Reduction Step 1: Reduction Cyclization Intramolecular S_N2 Cyclization Reduction->Cyclization Step 2: Immediate Cyclization Piperidine Piperidine (as HCl salt initially) Cyclization->Piperidine Forms Ring G CVN This compound Pimelo Pimelonitrile (1,5-Dicyanopentane) CVN->Pimelo + NaCN (S_N2) Carbanion α-Carbanion Intermediate Pimelo->Carbanion + Strong Base (e.g., NaH) CyclicIminonitrile Cyclic Iminonitrile Carbanion->CyclicIminonitrile Intramolecular Attack Enaminonitrile β-Enaminonitrile (Tautomerization) CyclicIminonitrile->Enaminonitrile Proton Transfer G CVN This compound Reaction [3+2] Cycloaddition (DMF, Heat) CVN->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Catalyst Catalyst (e.g., ZnCl₂ or Et₃N·HCl) Catalyst->Reaction Product 5-(4-chlorobutyl)-1H-tetrazole Reaction->Product

References

The Versatility of a Bifunctional Building Block: A Technical Guide to the Discovery of Novel Reactions Using 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Simple Molecule

In the landscape of organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and complexity is a perpetual endeavor. Central to this pursuit is the strategic utilization of versatile building blocks that can participate in a variety of bond-forming events. 5-Chlorovaleronitrile, a readily available bifunctional molecule incorporating both a reactive alkyl chloride and a synthetically malleable nitrile group, has long served as a reliable precursor in multi-step syntheses.[1][2] However, its potential as a linchpin in the discovery of novel, complexity-generating reactions is an area of burgeoning interest. This technical guide, designed for the discerning researcher, delves into the core reactivity of this compound and explores its application in the development of innovative synthetic methodologies for the construction of valuable heterocyclic scaffolds. By moving beyond its traditional role as a simple linker, we uncover its capacity to drive the formation of intricate molecular frameworks relevant to pharmaceutical and agrochemical research.[3]

I. Foundational Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The terminal chloride is a prime electrophilic site for nucleophilic substitution , while the nitrile moiety can act as both an electrophile and a nucleophile precursor, and can be readily transformed into a variety of other functional groups such as amines and carboxylic acids.[2]

Nucleophilic Substitution at the Terminus

The primary alkyl chloride in this compound is susceptible to displacement by a wide array of nucleophiles.[4][5] This fundamental reaction allows for the introduction of diverse functionalities, setting the stage for subsequent intramolecular transformations.

Table 1: Representative Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleProduct TypePotential Subsequent Transformation
AmineR-NH₂Secondary AmineIntramolecular Cyclization (Piperidines)
Malonate EsterNaCH(CO₂Et)₂Substituted DiesterDecarboxylation and Cyclization
CyanideNaCNDinitrileHydrolysis to Diacid, Reduction to Diamine
ThiolateNaSRThioetherOxidation to Sulfone or Sulfoxide
The Versatility of the Nitrile Group

The nitrile group is a cornerstone of modern organic synthesis, offering a gateway to numerous functional groups.[3] Its transformations are well-established and provide a reliable toolkit for molecular elaboration.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes a carboxylic acid, a key functional group for amide bond formation and other derivatizations.[6][7]

  • Reduction: Catalytic hydrogenation or reduction with metal hydrides (e.g., LiAlH₄) yields a primary amine, a critical component of many biologically active molecules.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[8]

II. Novel Reaction Discovery: Intramolecular Pathways to Heterocycles

The true potential of this compound is realized when its two functional groups are orchestrated to participate in intramolecular reactions, leading to the efficient construction of heterocyclic rings. These strategies offer significant advantages in terms of atom economy and step efficiency.

Synthesis of Piperidine Scaffolds via Intramolecular Cyclization

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[9] this compound serves as an excellent starting point for the synthesis of substituted piperidines through intramolecular cyclization pathways.

A powerful strategy involves the initial conversion of the nitrile group into a primary amine, which then acts as an internal nucleophile to displace the terminal chloride.

Diagram 1: Reductive Amination/Cyclization Cascade

G cluster_0 Step 1: Reduction cluster_1 Step 2: Intramolecular Cyclization This compound This compound Amino Intermediate 5-Chloro-1-pentanamine This compound->Amino Intermediate [H] (e.g., LiAlH₄ or H₂/Catalyst) Piperidine Piperidine Amino Intermediate->Piperidine Base (e.g., K₂CO₃) G This compound This compound Organometallic Intermediate Organometallic Intermediate This compound->Organometallic Intermediate Metal (e.g., Mg, Zn, In) Cyclic Imine Cyclic Imine Intermediate Organometallic Intermediate->Cyclic Imine Intramolecular Addition Piperidine Derivative Substituted Piperidine Cyclic Imine->Piperidine Derivative Hydrolysis/Reduction G Reactants This compound + α,β-Unsaturated Ketone Michael Adduct Michael Adduct Enolate Reactants->Michael Adduct Base (e.g., LDA) Cyclized Product Functionalized Cyclohexane Michael Adduct->Cyclized Product Intramolecular Sₙ2 G Start Cyclic Ketone Step1 Alkylation with 1,4-dibromobutane Start->Step1 Step2 Cyanation Step1->Step2 Step3 Reductive Cyclization Step2->Step3 End Spiro-piperidine Step3->End

References

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of N-(4-Cyanobutyl)-N'-cyanoguanidine using 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide to the synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine, a valuable intermediate for pharmaceutical research, utilizing 5-chlorovaleronitrile as a key alkylating agent. Cyanoguanidine derivatives are pivotal scaffolds in medicinal chemistry, acting as bioisosteres for thioureas and ureas, and are found in a range of therapeutic agents, including antihypertensives and novel biased μ-opioid receptor agonists.[1][2] This document details a robust, step-by-step protocol, explains the underlying chemical principles, and offers insights into reaction optimization and characterization, designed to ensure reproducibility and high-yield outcomes for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

The cyanoguanidine moiety is a cornerstone in modern drug design due to its unique electronic properties and its ability to form multiple hydrogen bonds, making it an effective pharmacophore.[3][4] Its incorporation into molecular frameworks has led to the development of numerous clinically significant compounds. The synthesis of substituted cyanoguanidines is therefore a critical area of research. A common and effective strategy involves the N-alkylation of cyanoguanidine (dicyandiamide) with suitable electrophiles.

This compound is an excellent bifunctional building block for this purpose. It features a reactive primary alkyl chloride for nucleophilic substitution and a chemically stable nitrile group that serves as a handle for subsequent transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This dual functionality allows for the creation of complex molecular architectures from a simple, commercially available starting material.

This guide presents a detailed protocol for the reaction between this compound and cyanoguanidine, a reaction that proceeds via a classical SN2 mechanism to yield N-(4-cyanobutyl)-N'-cyanoguanidine. We will explore the rationale behind the selection of reagents, solvents, and reaction conditions to provide a self-validating and reliable synthetic method.

Reaction Scheme and Mechanism

The synthesis is achieved through the nucleophilic substitution of the chlorine atom in this compound by the deprotonated form of cyanoguanidine.

Overall Reaction Scheme

Figure 1. Overall synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine from this compound and Cyanoguanidine.

Mechanistic Rationale: Cyanoguanidine exists in tautomeric forms and is a relatively weak nucleophile. To facilitate the reaction, a base is required to deprotonate one of the nitrogen atoms, generating a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of the C-Cl bond in this compound, displacing the chloride ion and forming the new C-N bond. The use of a polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.

Detailed Experimental Protocol

This protocol provides a reliable method for the gram-scale synthesis of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCorrosive, handle with care.
Cyanoguanidine (Dicyandiamide)≥99%Sigma-AldrichCAS: 461-58-5.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichFlammable solid, reacts violently with water.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichStore over molecular sieves.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Deionized Water--For work-up.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Magnesium Sulfate--For drying.
Equipment
Three-neck round-bottom flask (250 mL)Oven-dried before use.
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Nitrogen/Argon inlet
Addition funnel (60 mL)
Standard glassware for work-upSeparatory funnel, beakers, etc.
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent the reaction of sodium hydride with atmospheric moisture.

  • Place the flask under a positive pressure of dry nitrogen or argon.

Reagent Addition: 3. To the flask, add cyanoguanidine (8.41 g, 100 mmol, 1.0 equiv). 4. Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol, 1.1 equiv) to the flask under a steady stream of nitrogen. Caution: NaH is highly reactive. 5. Add 100 mL of anhydrous DMF via cannula or syringe. Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the sodium salt of cyanoguanidine. 6. Dissolve this compound (11.76 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous DMF in a dry addition funnel. 7. Add the this compound solution dropwise to the stirred suspension over a period of 30 minutes. An initial exotherm may be observed; maintain control by adjusting the addition rate.

Reaction Execution: 8. After the addition is complete, heat the reaction mixture to 60-65 °C using a heating mantle. 9. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

Work-up and Purification: 10. Cool the reaction mixture to 0 °C in an ice bath. 11. CAUTION: Quench the reaction by slowly and carefully adding 50 mL of deionized water dropwise to destroy any unreacted sodium hydride. Vigorous gas evolution (hydrogen) will occur. 12. Transfer the mixture to a 500 mL separatory funnel and add 150 mL of ethyl acetate. 13. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove DMF and inorganic salts. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 15. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes, to afford N-(4-cyanobutyl)-N'-cyanoguanidine as a white solid.

Characterization
  • Appearance: White crystalline solid.

  • Yield: Typically 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.15 (br s, 2H, NH₂), 6.80 (t, J=5.5 Hz, 1H, NH), 3.15 (q, J=6.8 Hz, 2H, N-CH₂), 1.65 (p, J=7.0 Hz, 2H, CH₂), 1.50 (p, J=7.2 Hz, 2H, CH₂), 2.55 (t, J=7.1 Hz, 2H, CH₂-CN).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2245 (C≡N stretch, nitrile), 2185 (C≡N stretch, cyanamide), 1640 (C=N stretch).

  • Mass Spec (ESI+): m/z calculated for C₇H₁₁N₅ [M+H]⁺: 166.10, found: 166.11.

Data Summary and Visualization

Tabulated Data

Table 1: Reagent Quantities and Roles

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equiv. Role
This compound C₅H₈ClN 117.58 11.76 g 100 1.0 Electrophile / Alkylating Agent
Cyanoguanidine C₂H₄N₄ 84.08 8.41 g 100 1.0 Nucleophile
Sodium Hydride (60%) NaH 24.00 4.40 g 110 1.1 Base

| Anhydrous DMF | C₃H₇NO | 73.09 | 120 mL | - | - | Solvent |

Diagrams (Graphviz)

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 This compound P1 N-(4-cyanobutyl)-N'-cyanoguanidine R1->P1 mid R2 Cyanoguanidine R2->P1 conditions 1. NaH, DMF 2. 65 °C, 4-6h conditions->mid

Caption: Overall Reaction Scheme.

Workflow start Setup Dry Glassware under N₂ Atmosphere add_reagents Add Cyanoguanidine, NaH, and Anhydrous DMF start->add_reagents deprotonation Stir 30 min at RT (Deprotonation) add_reagents->deprotonation add_alkyl_halide Dropwise Addition of This compound Solution deprotonation->add_alkyl_halide react Heat to 65 °C (Monitor by TLC) add_alkyl_halide->react quench Cool to 0 °C and Carefully Quench with H₂O react->quench extract Aqueous Work-up (EtOAc / H₂O / Brine) quench->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end N-(4-cyanobutyl)-N'-cyanoguanidine characterize->end

Caption: Experimental Synthesis Workflow.

Discussion and Field-Proven Insights

  • Choice of Base: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates cyanoguanidine, driving the reaction forward. A slight excess (1.1 equivalents) ensures complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, but may require higher temperatures and longer reaction times. The choice depends on the substrate's sensitivity and desired reaction kinetics.

  • Solvent Selection: Anhydrous DMF is the solvent of choice due to its high boiling point and its ability to dissolve both the organic substrate and the cyanoguanidine salt. Acetonitrile is another viable polar aprotic solvent. Protic solvents like alcohols should be avoided as they would be deprotonated by NaH.

  • Temperature Control: The initial addition of this compound should be performed at room temperature or below to manage any exotherm from the SN2 reaction. Subsequent heating to 65 °C provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions, such as elimination or di-alkylation.

  • Potential for Di-alkylation: A potential side product is the di-alkylated cyanoguanidine. Using a 1:1 stoichiometry of the electrophile to the nucleophile, as detailed here, minimizes this outcome. The mono-alkylated product is also less nucleophilic than the initial anion, which further disfavors a second alkylation.

  • Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of an inert atmosphere protects the strong base. Monitoring by TLC provides real-time confirmation of reactant consumption and product formation. The comprehensive work-up and purification steps ensure the removal of all reagents and byproducts, and the final characterization by multiple spectroscopic methods provides unambiguous confirmation of the product's identity and purity. This methodology is based on well-established principles for N-alkylation reactions, similar to those used in the synthesis of various biologically active guanidine derivatives.[5][6][7]

Conclusion

The protocol described in this application note offers a reliable and efficient method for the synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine from this compound. By carefully controlling the stoichiometry, temperature, and reaction environment, high yields of the pure product can be consistently achieved. This versatile intermediate opens avenues for the development of novel heterocyclic compounds and other derivatives of significant interest to the pharmaceutical and agrochemical industries.

References

Application Notes & Protocols: The Strategic Utility of 5-Chlorovaleronitrile in the Synthesis of Histamine H1 & H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C5 Building Block in Histamine Receptor Modulation

Histamine, a fundamental biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors: H1, H2, H3, and H4.[1] The development of antagonists that selectively target these receptors has been a cornerstone of modern pharmacology. H1 receptor antagonists are pivotal in managing allergic conditions, while H2 receptor antagonists have revolutionized the treatment of gastric acid-related disorders like peptic ulcers.[1]

The efficacy of these therapeutic agents hinges on their molecular architecture, which is meticulously constructed through multi-step organic synthesis. A key challenge in this process is the introduction of flexible spacer units that correctly position the pharmacophoric elements for optimal receptor binding. 5-Chlorovaleronitrile, a bifunctional C5 reagent, emerges as a highly strategic precursor in this context. Its two reactive centers—an electrophilic alkyl chloride and a versatile nitrile group—offer a powerful toolkit for medicinal chemists. The alkyl chloride facilitates predictable C-N, C-O, or C-S bond formation through nucleophilic substitution, while the nitrile moiety can be elaborated into amines, carboxylic acids, or other functional groups essential for biological activity.

This guide provides an in-depth exploration of the application of this compound in designing and synthesizing both H1 and H2 receptor antagonists, complete with detailed protocols and the scientific rationale behind the methodological choices.

Part 1: Synthesis of Histamine H1 Receptor Antagonists

Many second-generation H1 antagonists, such as Cetirizine, are characterized by a core structure often containing a piperazine ring linked via an alkyl chain to a terminal acidic group.[2][3] This structural motif enhances selectivity and reduces central nervous system side effects by limiting passage across the blood-brain barrier. This compound provides an ideal scaffold to construct such features.

Core Synthetic Strategy: N-Alkylation and Nitrile Elaboration

The primary synthetic operation involves the N-alkylation of a suitable amine-containing core, typically a substituted piperazine, with this compound.[4][5] This SN2 reaction establishes the crucial linker. The terminal nitrile is then hydrolyzed to a carboxylic acid, yielding the final acidic pharmacophore.

The causality behind this strategy is rooted in reaction kinetics and functional group compatibility.

  • Nucleophilic Substitution: The secondary amine of a piperazine ring is a potent nucleophile that readily displaces the chloride from this compound. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to neutralize the HCl generated and prevent the formation of an unreactive ammonium salt.[4]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the base's counter-ion without hindering the nucleophilicity of the amine.

  • Nitrile Hydrolysis: The nitrile group is relatively inert to the conditions of N-alkylation, making it an excellent masked carboxylic acid. Subsequent harsh acidic or basic hydrolysis conditions are required to convert the C≡N bond to a -COOH group, a transformation that would not be compatible with the initial alkylation step.

H1_Antagonist_Synthesis start_piperazine Substituted Piperazine (e.g., 1-Benzhydrylpiperazine) intermediate N-Alkylated Nitrile Intermediate start_piperazine->intermediate  Step 1: N-Alkylation (Base, e.g., K₂CO₃) (Solvent, e.g., DMF) reagent_5cn This compound reagent_5cn->intermediate final_product H1 Receptor Antagonist (with terminal carboxylic acid) intermediate->final_product  Step 2: Nitrile Hydrolysis (Strong Acid, e.g., H₂SO₄/H₂O) (Heat)

Figure 1: General workflow for H1 antagonist synthesis.

Protocol 1: Synthesis of a Piperazine-Valeric Acid Antagonist Core

This protocol describes the synthesis of 5-(4-benzhydrylpiperazin-1-yl)pentanoic acid, a representative core structure for H1 antagonists, using this compound.

Principle: This two-step synthesis begins with the SN2 displacement of the chloride from this compound by 1-benzhydrylpiperazine. The resulting nitrile intermediate is then isolated and subjected to strong acid hydrolysis to yield the final carboxylic acid product.

Materials & Reagents:

ReagentCAS NumberSupplier (Example)
1-Benzhydrylpiperazine841-77-0Sigma-Aldrich
This compound6280-87-1Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2VWR Chemicals
Sulfuric Acid (H₂SO₄), concentrated7664-93-9Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALab Prepared
BrineN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VWR Chemicals

Step-by-Step Methodology:

Step A: Synthesis of 5-(4-benzhydrylpiperazin-1-yl)pentanenitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzhydrylpiperazine (10.0 g, 39.6 mmol), anhydrous potassium carbonate (8.2 g, 59.4 mmol), and DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (5.1 g, 43.6 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80-85°C and maintain for 12-16 hours.

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting piperazine (visualized with UV light) indicates reaction completion.

  • Work-up & Purification:

    • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain a crude oil.

    • Purify the crude product via column chromatography on silica gel (gradient elution, 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure nitrile intermediate as a pale yellow oil.

Step B: Hydrolysis to 5-(4-benzhydrylpiperazin-1-yl)pentanoic acid

  • In a 100 mL round-bottom flask, dissolve the nitrile intermediate from Step A (e.g., 5.0 g, 15.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (20 mL).

  • Heat the mixture to reflux (approx. 110-120°C) for 8 hours.

  • Reaction Monitoring: Progress can be monitored by HPLC or by observing the cessation of gas evolution.

  • Work-up & Purification:

    • Cool the reaction mixture in an ice bath and slowly neutralize to pH 6-7 by the careful addition of a saturated aqueous solution of sodium hydroxide.

    • The product will precipitate as a white solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum at 50°C to a constant weight.

    • Further purification can be achieved by recrystallization from an ethanol/water mixture.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of Histamine H2 Receptor Antagonists

Histamine H2 receptor antagonists, like Cimetidine and Famotidine, typically possess a heterocyclic core (e.g., imidazole, thiazole) connected by a flexible thioether linkage to a polar, hydrogen-bonding group such as a cyanoguanidine or a related derivative.[6][7] this compound is an excellent reagent for introducing the 4-cyanobutylthioether side chain, a common structural element in this class of drugs.

Core Synthetic Strategy: S-Alkylation and Guanidine Formation

The key transformation is the S-alkylation of a thiol-substituted heterocycle. Sulfur is an excellent nucleophile, and this reaction proceeds efficiently under basic conditions.[8] The nitrile group on the other end of the chain can then be used as a handle for further elaboration, or the alkylation can be performed on a precursor that already contains the guanidine moiety.

Causality and Experimental Choices:

  • Thiol Nucleophilicity: The thiol group (-SH) is easily deprotonated by a mild base to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of this compound.

  • Guanidine Chemistry: Guanidines are strong organic bases and can be tricky to handle.[9][10] The synthetic route is often designed to introduce the guanidine or cyanoguanidine group in a late stage of the synthesis to avoid side reactions.[11] For example, reacting the alkylated intermediate (now possessing a terminal nitrile) with other reagents to build the final polar tail.

H2_Antagonist_Synthesis start_thiol Thiol-containing Heterocycle (e.g., 5-methyl-1H-imidazole-4-carbothiol) intermediate S-Alkylated Nitrile Intermediate start_thiol->intermediate  Step 1: S-Alkylation (Base, e.g., NaOH) (Solvent, e.g., Ethanol/H₂O) reagent_5cn This compound reagent_5cn->intermediate final_product H2 Receptor Antagonist Core intermediate->final_product  Step 2: Elaboration (e.g., Reduction of Nitrile to Amine, followed by Guanidine formation) reagent_guanidine Guanidine Precursor (e.g., N-cyano-N',S-dimethylisothiourea + Methylamine) reagent_guanidine->final_product

References

Application Note & Protocol: Navigating the Bifunctional Reactivity of 5-Chlorovaleronitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction of 5-chlorovaleronitrile with Grignard reagents. As a bifunctional substrate, this compound presents a unique synthetic challenge and opportunity, possessing two distinct electrophilic sites: the nitrile carbon and the C5 carbon bearing a chloride. This guide elucidates the mechanistic dichotomy of the reaction, offering two distinct protocols to selectively favor either nucleophilic addition to the nitrile, yielding 6-chloro-1-substituted-hexan-1-ones, or a sequential addition-cyclization pathway to synthesize valuable 2-substituted piperidine scaffolds. We delve into the causality behind experimental choices, provide robust, step-by-step protocols, and discuss strategies for controlling the reaction outcome.

Mechanistic Insights and Strategic Control

The reaction between a Grignard reagent (R-MgX) and this compound is governed by the competition between two primary reaction pathways. Understanding the underlying principles is paramount to directing the synthesis towards the desired product.

The Duality of the Substrate and Reagent

This compound is an interesting substrate due to its two electrophilic centers. The nitrile group is polarized, rendering its carbon atom susceptible to nucleophilic attack.[1] Simultaneously, the primary alkyl chloride provides a classic site for SN2 reactions. The Grignard reagent is a potent nucleophile and a strong base, capable of reacting at either site.[2][3] The key to a successful synthesis lies in exploiting the kinetic and thermodynamic differences between these potential reactions.

Pathway A: Nucleophilic Addition to the Nitrile (Ketone Synthesis)

The primary and often desired reaction is the nucleophilic addition of the Grignard carbanion to the electrophilic carbon of the nitrile.[4][5] This process occurs in two distinct stages:

  • Addition: The Grignard reagent attacks the nitrile carbon, breaking the C-N pi bond and forming a stable intermediate magnesium salt of an imine (an imine anion).[1][6] This intermediate is notably stable and does not typically react with a second equivalent of the Grignard reagent, which prevents the formation of tertiary amine byproducts—a common issue when using esters as starting materials.[5][7]

  • Hydrolysis: Subsequent acidic workup protonates the imine salt to form an imine, which is readily hydrolyzed under aqueous acidic conditions to yield the final ketone product.[8][9]

This pathway is favored under conditions that promote rapid nucleophilic addition to the nitrile while minimizing competing reactions. Low temperatures (e.g., 0°C) are crucial for enhancing this selectivity.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup & Hydrolysis 5CVN This compound Imine_Anion Intermediate Imine-Magnesium Salt 5CVN->Imine_Anion + Grignard (R-MgX) in Anhydrous THF, 0°C Grignard R-MgX Imine Imine Intermediate Imine_Anion->Imine Add H₃O⁺ (e.g., aq. NH₄Cl) Imine_Anion->Imine Ketone 6-Chloro-1-substituted-hexan-1-one (Final Product) Imine->Ketone Hydrolysis G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Reduction 5CVN This compound + R-MgX Imine_Anion Intermediate Imine-Magnesium Salt 5CVN->Imine_Anion Anhydrous THF, 0°C Cyclic_Imine Dihydropyridine Intermediate Imine_Anion->Cyclic_Imine Warm to RT or Reflux (Intramolecular SN2) Imine_Anion->Cyclic_Imine Piperidine 2-Substituted Piperidine (Final Product) Cyclic_Imine->Piperidine Reduction (e.g., NaBH₄) & Workup

References

phase transfer catalysis for reactions with 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Phase Transfer Catalysis (PTC) represents a cornerstone of modern synthetic chemistry, enabling efficient reactions between reagents in immiscible phases.[1][2] This methodology is particularly advantageous for nucleophilic substitution reactions involving organohalides like 5-chlorovaleronitrile, which have limited solubility in the aqueous phases where common nucleophiles reside.[3] By eliminating the need for expensive, hazardous, and difficult-to-remove polar aprotic solvents, PTC offers a greener, more cost-effective, and scalable alternative for industrial and research applications.[1][4][5] This guide provides a detailed exploration of the principles of PTC and delivers a field-proven protocol for the cyanation of this compound, a key step in the synthesis of valuable dinitriles.

The Core Principle: Overcoming Immiscibility

In many essential organic reactions, the reactants are separated by a phase boundary. A classic example is the reaction between an organic-soluble substrate, such as this compound, and a water-soluble nucleophile, like sodium cyanide. Without intervention, the reaction is exceedingly slow or nonexistent, as the reactants cannot interact.[3][6]

Phase Transfer Catalysis elegantly solves this problem by introducing a catalyst—typically a quaternary ammonium ('quat') or phosphonium salt—that acts as a shuttle for the nucleophile.[7] The lipophilic cation of the catalyst pairs with the nucleophile, transporting it from the aqueous or solid phase into the organic phase where the substrate resides.[3][8] Once in the organic phase, the "naked" anion is highly reactive, leading to a rapid and efficient reaction.[5] This catalytic cycle, first mechanistically detailed by Charles Starks, is the foundation of PTC's efficacy.[4]

PTC_Mechanism Figure 1: The Starks' Extraction Mechanism for PTC Organic_Substrate Organic Substrate (R-Cl, e.g., this compound) Product Product (R-CN) Organic_Substrate->Product SN2 Reaction (Fast) Catalyst_Leaving_Group Catalyst-Leaving Group Ion Pair [Q⁺Cl⁻] Product->Catalyst_Leaving_Group 2. Leaving Group Paired Catalyst_Organic Catalyst-Nucleophile Ion Pair [Q⁺CN⁻] Catalyst_Organic->Organic_Substrate 1. Nucleophile Delivered Catalyst_Aqueous Catalyst Ion Pair [Q⁺Cl⁻] Catalyst_Leaving_Group->Catalyst_Aqueous 3. Catalyst Returns Nucleophile_Source Nucleophile Source (Na⁺CN⁻) Catalyst_Aqueous->Catalyst_Organic 4. Nucleophile Extracted (Ion Exchange) Waste Waste Salt (Na⁺Cl⁻)

Caption: Figure 1: The Starks' Extraction Mechanism for PTC.

Application: Synthesis of Adiponitrile from this compound

A compelling application of PTC is the synthesis of adiponitrile (hexanedinitrile) from this compound. Adiponitrile is a crucial industrial intermediate, primarily for the production of nylon 6,6. The reaction involves a nucleophilic substitution of the chloride atom with a cyanide anion.

Reaction: NC-(CH₂)₄-Cl + NaCN --(PTC)--> NC-(CH₂)₄-CN + NaCl

This transformation is an ideal candidate for PTC for several reasons:

  • Reagent Immiscibility: this compound is an organic liquid, while sodium cyanide is a water-soluble salt.

  • Enhanced Nucleophilicity: The PTC transports the cyanide ion into the organic phase as a loosely-bound ion pair with the catalyst's cation, making it a more potent "naked" nucleophile.

  • Milder Conditions: The reaction can proceed at moderate temperatures, avoiding substrate or product degradation and improving safety.

  • Process Simplicity: It avoids the use of polar aprotic solvents, simplifying product work-up and reducing solvent recovery costs and environmental impact.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of adiponitrile using PTC.

Materials & Equipment
Reagents & Solvents Equipment
This compound (98%)500 mL three-neck round-bottom flask
Sodium Cyanide (NaCN) (≥98%)Mechanical stirrer with a high-torque motor
Tetrabutylammonium Bromide (TBAB) (99%)Reflux condenser
Toluene (Anhydrous)Thermometer or thermocouple probe
Deionized WaterHeating mantle with temperature controller
Saturated Sodium Bicarbonate (aq.)Separatory funnel (1 L)
Saturated Sodium Chloride (Brine) (aq.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Vacuum distillation apparatus

!!! CRITICAL SAFETY WARNING !!! Sodium cyanide (NaCN) is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts releases highly toxic hydrogen cyanide (HCN) gas. All operations involving NaCN must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

Step-by-Step Procedure

Protocol_Workflow Figure 2: Experimental Workflow A 1. Setup Assemble glassware in fume hood. Charge NaCN and water. B 2. Reagent Addition Add this compound, toluene, and TBAB catalyst. A->B C 3. Reaction Heat to 80-85°C with vigorous stirring (800+ RPM). B->C D 4. Monitoring Monitor reaction progress (e.g., via GC-MS) until completion. C->D E 5. Work-up: Quench & Separate Cool to RT. Add water. Separate aqueous and organic layers. D->E F 6. Work-up: Wash Wash organic layer with NaHCO₃ and brine. E->F G 7. Drying & Concentration Dry organic layer with MgSO₄. Remove solvent via rotary evaporation. F->G H 8. Purification Purify crude product by vacuum distillation. G->H

Caption: Figure 2: Experimental Workflow.

  • System Setup: In a certified chemical fume hood, equip a 500 mL three-neck flask with a mechanical stirrer, reflux condenser, and thermocouple.

  • Aqueous Phase Preparation: Charge the flask with sodium cyanide (1.2 eq.) and deionized water (100 mL). Stir until the salt is fully dissolved.

  • Organic Phase Addition: To the stirring aqueous solution, add this compound (1.0 eq.), toluene (150 mL), and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Reaction Execution: Begin vigorous stirring (≥800 RPM) to ensure high interfacial surface area. Heat the biphasic mixture to 80-85°C. The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by taking small aliquots of the organic layer and analyzing them by GC-MS to observe the disappearance of the this compound starting material.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water to dissolve any precipitated salts. Carefully transfer the entire mixture to a 1 L separatory funnel.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer (Caution: contains cyanide) into an appropriate waste container for quenching.

  • Washing: Wash the remaining organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure adiponitrile.

Causality of Experimental Choices & Optimization

Achieving high yield and efficiency in a PTC system requires careful consideration of several interconnected parameters. The choices made are not arbitrary; they are grounded in the kinetics and mechanism of the catalytic cycle.

The Choice of Catalyst

The structure of the quaternary ammonium salt is the most critical factor. Its role is to be sufficiently soluble in the organic phase (lipophilic) to carry the anion, yet still able to exchange ions at the aqueous interface.

Catalyst Common Name Key Characteristics & Rationale
(C₄H₉)₄N⁺Br⁻TBABTetrabutylammonium Bromide: A versatile, "middle-of-the-road" catalyst.[9] Its butyl groups provide sufficient lipophilicity for solubility in many organic solvents like toluene, but it is not so lipophilic that it remains trapped in the organic phase. It is readily available and cost-effective, making it an excellent starting point for optimization.
[CH₃(C₈H₁₇)₃N]⁺Cl⁻Aliquat 336Methyltrioctylammonium Chloride: Highly lipophilic due to the long octyl chains. This makes it an excellent choice for nonpolar organic solvents and for transferring less lipophilic anions. It is very effective but can sometimes be more difficult to remove from the final product mixture.[10]
(C₂H₅)₃NCH₂C₆H₅⁺Cl⁻TEBABenzyltriethylammonium Chloride: The benzyl group enhances its activity in certain reactions. It is a commonly used and effective catalyst, often showing good performance in a variety of substitution reactions.[9][10]
The Solvent System

The organic solvent should effectively dissolve the substrate (this compound) but be immiscible with water. Non-polar solvents like toluene or xylene are often preferred because they do not solvate the "naked" anion, preserving its high reactivity.[4][6] More polar solvents can solvate the anion, reducing its nucleophilicity and slowing the intrinsic reaction rate in the organic phase.

Agitation Rate

For many PTC reactions, including this one, the rate-limiting step is the transfer of the catalyst-anion pair across the phase boundary.[4] This is a "T-Reaction" (Transfer-rate limited). The rate of this transfer is directly proportional to the interfacial surface area between the two phases. Therefore, vigorous agitation is paramount. Increasing the stirrer speed dramatically increases the surface area, thus accelerating the overall reaction rate.[6][11]

Temperature

Reaction rates generally increase with temperature. For this substitution, 80-85°C provides a good balance between a fast reaction rate and process stability. However, excessively high temperatures (>100-120°C) should be avoided as they can lead to the degradation of quaternary ammonium catalysts via Hofmann elimination, which deactivates the catalyst.[7]

Conclusion

Phase Transfer Catalysis is a robust and highly effective technique for executing reactions like the cyanation of this compound. By understanding the underlying principles of the catalytic cycle and the causal relationships between reaction parameters—catalyst choice, solvent, agitation, and temperature—researchers can develop and optimize scalable, efficient, and economically viable synthetic processes. This protocol provides a validated starting point for professionals in research and drug development to leverage the power of PTC for building complex molecules.

References

Application Note: 5-Chlorovaleronitrile as a Versatile C5 Synthon for the Introduction of Functionalized Five-Carbon Chains in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorovaleronitrile, Cl(CH₂₄CN, is a bifunctional reagent of significant utility in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science research.[1][2][3][4] Its value lies in its capacity to act as a five-carbon (C5) building block, or synthon. The molecule possesses two distinct reactive centers: an electrophilic primary alkyl chloride for nucleophilic substitution and a synthetically versatile nitrile group. This dual-functionality allows for the straightforward introduction of a five-carbon chain, which can be subsequently elaborated into a variety of important functional groups, including primary amines and carboxylic acids. This guide provides an in-depth exploration of the core synthetic strategies involving this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of a Bifunctional C5 Synthon

In the design of novel molecular entities, the ability to introduce flexible carbon chains of a defined length is paramount. Such linkers are crucial for optimizing ligand-receptor binding, modifying solubility, and controlling molecular conformation. This compound serves as an exemplary tool for this purpose. The molecule is comprised of a four-carbon chain terminating in a chloro group, an excellent leaving group for SN2 reactions, and a nitrile (-C≡N) function.

The primary strategic advantage of this compound is a two-stage approach to molecular elaboration:

  • Introduction of the C5 chain: A nucleophile forms a new bond with the alkyl chain via substitution of the chloride. This step affixes the 4-cyanobutyl group to the substrate.

  • Transformation of the nitrile: The terminal nitrile group, a stable and relatively unreactive functional handle during the initial alkylation, can be selectively converted into more reactive or desirable functionalities.

This application note will detail the most common and effective applications of this strategy.

Core Application: Nucleophilic Alkylation

The most fundamental application of this compound is the alkylation of nucleophiles.[5][6][7] The primary carbon bonded to chlorine is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.

Mechanism: The SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. This process results in the formation of a new carbon-nucleophile bond. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophilic salt without strongly solvating the nucleophile itself, thereby enhancing its reactivity.[8]

Caption: Generalized SN2 reaction of a nucleophile with this compound.

Protocol 2.1: C-Alkylation of Diethyl Malonate

This protocol describes the formation of a new carbon-carbon bond using a soft carbanion nucleophile generated from diethyl malonate.[9] The product is a versatile intermediate for further synthesis.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Safety Note: Perform all operations in a well-ventilated fume hood. NaH is a flammable solid that reacts violently with water.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) washed with hexanes to remove mineral oil.

  • Suspend the NaH in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

  • Cool the resulting solution back to 0 °C.

  • Add this compound (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup:

    • Carefully quench the reaction by pouring it into an ice-cold 1 M HCl solution.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(4-cyanobutyl)malonate.

ParameterConditionRationale
Base Sodium Hydride (NaH)Irreversibly deprotonates the malonate, driving the reaction forward.
Solvent Anhydrous DMFPolar aprotic solvent that enhances nucleophilicity.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation.
Stoichiometry Slight excess of NaH and this compoundEnsures complete consumption of the starting malonate.
Protocol 2.2: N-Alkylation of a Secondary Amine (Morpholine)

This protocol demonstrates the formation of a carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceutical agents.

Materials:

  • Morpholine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add morpholine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor progress by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter off the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel or distillation under reduced pressure to obtain 4-(4-cyanobutyl)morpholine.

ParameterConditionRationale
Base Potassium Carbonate (K₂CO₃)A mild inorganic base to neutralize the HCl formed in situ.
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions and high temperatures.
Temperature RefluxProvides the necessary activation energy for the reaction.

Synthetic Elaboration of the Terminal Nitrile

The true synthetic power of using this compound is realized in the subsequent transformations of the nitrile group. This allows the introduced C5 chain to terminate in a primary amine or a carboxylic acid, among other possibilities.

workflow start Substrate-NuH step1 Nucleophilic Alkylation (S N 2) start->step1 reagent This compound reagent->step1 intermediate Substrate-Nu-(CH₂)₄-C≡N step1->intermediate path_a Reduction intermediate->path_a e.g., LiAlH₄ or H₂/Catalyst path_b Hydrolysis intermediate->path_b e.g., H₃O⁺/heat or OH⁻/heat prod_a Primary Amine Substrate-Nu-(CH₂)₅-NH₂ path_a->prod_a e.g., LiAlH₄ or H₂/Catalyst prod_b Carboxylic Acid Substrate-Nu-(CH₂)₄-COOH path_b->prod_b e.g., H₃O⁺/heat or OH⁻/heat

Caption: Synthetic workflow using this compound.

Protocol 3.1: Reduction of the Nitrile to a Primary Amine

The reduction of a nitrile provides a direct route to primary amines.[10][11][12][13][14] This protocol uses the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Materials:

  • The nitrile-containing product from Protocol 2.1 or 2.2

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Safety Note: LiAlH₄ is extremely reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • To a dry, three-necked round-bottom flask under nitrogen, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the nitrile substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or gently reflux for 2-4 hours to ensure completion.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • CAUTION: Exothermic and hydrogen evolution. Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used).

    • Add 15% aqueous NaOH solution (X mL).

    • Add water again (3X mL).

    • Stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

  • Purification: The amine can be purified by distillation or chromatography. Acid-base extraction can also be employed for purification.

Protocol 3.2: Hydrolysis of the Nitrile to a Carboxylic Acid

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[15][16][17][18][19] This protocol details the acid-catalyzed method.

Materials:

  • The nitrile-containing product from Protocol 2.1 or 2.2

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the nitrile substrate (1.0 eq) with a 1:1 mixture of water and concentrated HCl (e.g., 6 M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the disappearance of the organic layer or by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.[15][16]

Conclusion

This compound is an exceptionally effective and reliable reagent for the introduction of a functionalizable five-carbon chain. Its utility is rooted in the predictable reactivity of its primary alkyl chloride moiety in SN2 reactions and the vast synthetic potential of the terminal nitrile group. The protocols outlined in this note provide a solid foundation for researchers to employ this C5 synthon in the synthesis of complex molecules, enabling the creation of novel amines and carboxylic acids that are central to drug discovery and materials science.

References

The Strategic Application of 5-Chlorovaleronitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chlorovaleronitrile as a Versatile Synthon

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable building blocks is paramount to the discovery of novel active ingredients. This compound, a bifunctional molecule featuring both a nitrile and a chloroalkane moiety, represents a key intermediate with significant potential for the synthesis of a diverse range of agrochemicals. Its unique structure allows for a variety of chemical transformations, making it a valuable starting material for constructing complex molecular architectures found in modern herbicides, fungicides, and insecticides. The presence of the nitrile group offers a gateway to amines, carboxylic acids, and various heterocyclic systems, while the terminal chloride provides a reactive handle for nucleophilic substitution and cyclization reactions. This application note will provide an in-depth guide on the strategic use of this compound in agrochemical synthesis, with a particular focus on the preparation of pyrazole-based herbicides.

Core Application: Synthesis of Pyrazole-Based Herbicides

Pyrazole-containing compounds are a significant class of herbicides known for their efficacy against a broad spectrum of weeds.[1] The synthesis of these vital agrochemicals often relies on the construction of a substituted pyrazole ring, a process where this compound derivatives can play a crucial role. One such example is in the synthesis of the herbicide Pyraclonil, where the carbon backbone derived from a this compound precursor is integral to the final structure.[2][3]

Synthetic Strategy Overview

The general strategy involves the utilization of the five-carbon chain of this compound to form a key part of the agrochemical's structure. This is typically achieved by first converting the nitrile group into a more reactive functional group, such as a carboxylic acid or an acyl chloride, which can then be used to build the core heterocyclic scaffold. The chloro group is often retained for a subsequent cyclization step.

G cluster_0 From this compound to Key Intermediate cluster_1 Final Agrochemical Synthesis This compound This compound 5-Chlorovaleric_acid 5-Chlorovaleric_acid This compound->5-Chlorovaleric_acid Hydrolysis 5-Chlorovaleryl_chloride 5-Chlorovaleryl_chloride 5-Chlorovaleric_acid->5-Chlorovaleryl_chloride Chlorination (e.g., SOCl2) Tetrachloroheptenone 1,1,2,7-Tetrachloro- 1-hepten-3-one 5-Chlorovaleryl_chloride->Tetrachloroheptenone Friedel-Crafts Acylation with Trichloroethylene Pyrazole_Intermediate 2-(4-chlorobutyl)-3-chloro- 4-hydrazinopyrazole Tetrachloroheptenone->Pyrazole_Intermediate Reaction with Hydrazine Hydrate Pyraclonil_Precursor Pyraclonil Precursor Pyrazole_Intermediate->Pyraclonil_Precursor Further Cyclization & Functionalization Pyraclonil Pyraclonil Pyraclonil_Precursor->Pyraclonil Final Synthetic Steps

Figure 1: Synthetic pathway from this compound to Pyraclonil.

Detailed Protocol: Synthesis of a Key Pyrazole Intermediate for Herbicides

This protocol outlines the synthesis of 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole, a key intermediate in the production of pyrazole herbicides, starting from this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Preparation of 5-Chlorovaleryl Chloride from this compound

Rationale: The nitrile group in this compound is relatively unreactive for the subsequent Friedel-Crafts acylation. Therefore, it is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the highly reactive acyl chloride.

Step 1: Hydrolysis of this compound to 5-Chlorovaleric Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reaction: Add a 6M aqueous solution of hydrochloric acid (5 equivalents).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-chlorovaleric acid.

Step 2: Conversion of 5-Chlorovaleric Acid to 5-Chlorovaleryl Chloride

  • Setup: In a fume hood, to a round-bottom flask containing the crude 5-chlorovaleric acid (1 equivalent), add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure to afford 5-chlorovaleryl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of the Pyrazole Intermediate

Rationale: The prepared 5-chlorovaleryl chloride is a key electrophile for the Friedel-Crafts acylation of trichloroethylene. The resulting ketone is then reacted with hydrazine hydrate to form the pyrazole ring.

Step 3: Friedel-Crafts Acylation to form 1,1,2,7-Tetrachloro-1-hepten-3-one

  • Setup: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.

  • Reaction: The flask is cooled in an ice bath, and 5-chlorovaleryl chloride (1 equivalent) is added dropwise. After stirring for 30 minutes, a solution of trichloroethylene (1.1 equivalents) in dichloromethane is added dropwise, maintaining the temperature below 10 °C. The reaction is then stirred at room temperature for 12-18 hours.

  • Work-up: The reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to give the crude 1,1,2,7-tetrachloro-1-hepten-3-one.[2]

Step 4: Cyclization with Hydrazine Hydrate to form 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole

  • Setup: To a solution of the crude 1,1,2,7-tetrachloro-1-hepten-3-one (1 equivalent) in a suitable solvent like ethanol, add hydrazine hydrate (2.2 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. The formation of the pyrazole can be monitored by TLC.

  • Isolation: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole.[2]

Data Summary and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₅H₈ClN117.58Colorless liquid
5-Chlorovaleryl ChlorideC₅H₈Cl₂O155.02Colorless to light yellow liquid
2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazoleC₇H₁₁Cl₂N₃224.10Off-white to yellow solid

Safety and Handling Considerations

This compound and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Hydrazine hydrate is also toxic and corrosive. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of agrochemicals. The protocols detailed in this application note demonstrate a practical and efficient pathway to key pyrazole intermediates for the development of novel herbicides. The bifunctional nature of this compound opens up numerous possibilities for the synthesis of other heterocyclic systems and complex molecules. Further exploration of its reactivity will undoubtedly lead to the discovery of new and more effective crop protection solutions, addressing the ever-evolving challenges in global agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by the Gemini Technical Support Team. Last Updated: January 5, 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-chlorovaleronitrile. It offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address and prevent unwanted polymerization during storage and chemical reactions.

Part 1: Understanding the Challenge

Q: Why is this compound prone to polymerization?

A: this compound possesses two key structural features that make it susceptible to polymerization: a nitrile group (—C≡N) and an alkyl chloride. The nitrile group can participate in polymerization, and the presence of the electron-withdrawing chlorine atom can influence the reactivity of the molecule. Unwanted polymerization is typically initiated by free radicals.[1] These radicals can be generated by several common laboratory triggers:

  • Heat: Elevated temperatures provide the activation energy needed to form initial radical species.[2][3] Reactions involving this compound are often exothermic, and the heat generated can accelerate polymerization, potentially leading to a dangerous runaway reaction.[3]

  • Light: High-energy radiation, particularly UV light, can induce the homolytic cleavage of bonds, creating radicals that initiate polymerization.[3]

  • Impurities: Contaminants are a primary cause of unexpected polymerization. Common culprits include:

    • Peroxides: Often found in aged ether solvents (e.g., THF, diethyl ether).

    • Acids & Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) can catalyze reactions that form initiating species.[2][3]

    • Metals: Trace metals, especially copper and its alloys, can act as catalysts for radical formation.[3]

  • Absence of Inhibitor: Commercial this compound is typically supplied with a small amount of a polymerization inhibitor. If this inhibitor is removed, consumed, or not present in sufficient concentration, the monomer is highly vulnerable to polymerization.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound is starting to polymerize?

A: Early detection is critical. You should suspect polymerization if you observe any of the following changes in the monomer or your reaction mixture:

  • Increased Viscosity: The liquid becomes noticeably thicker or syrupy.[3]

  • Cloudiness or Precipitation: The solution turns turbid, or a solid precipitate/gel begins to form.[3]

  • Color Change: The appearance of a yellow tint in the normally colorless liquid can indicate the onset of polymerization or degradation.[3]

  • Exotherm: An unexpected rise in the temperature of the reaction vessel is a clear sign of an ongoing, exothermic polymerization.

Q2: What are polymerization inhibitors and how do they function?

A: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent premature polymerization during storage and transport. They function by acting as "radical scavengers." When an initiating free radical is formed, the inhibitor reacts with it to create a stable, non-radical species or a radical that is too stable to initiate further polymerization, effectively terminating the chain reaction before it begins. This process provides a crucial induction period, ensuring the monomer's stability.

Q3: Should I remove the inhibitor from this compound before my reaction?

A: The answer depends on your specific reaction chemistry.

  • Removal is Recommended if: Your reaction involves reagents that are sensitive to or deactivated by the inhibitor (e.g., certain catalysts, organometallics, or hydrides). Leaving the inhibitor in may lead to unpredictable reaction kinetics or complete failure.

  • Removal may NOT be Necessary if: Your reaction is initiated by a large concentration of a radical initiator that can overcome the small amount of inhibitor present. However, this can make reaction initiation times less predictable.[4]

Expert Tip: When in doubt, it is best practice to remove the inhibitor immediately before use to ensure reproducibility. Purified, inhibitor-free this compound should be used promptly and not stored for extended periods.[4]

Q4: What are the best practices for storing this compound?

A: Proper storage is your first line of defense against unwanted polymerization.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[5] Refrigeration is often recommended, but consult the Safety Data Sheet (SDS) to avoid freezing if that poses a hazard.

  • Container: Keep the container tightly closed to prevent the entry of moisture and oxygen, which can contribute to initiator formation.[5] Use an opaque or amber bottle to protect from light.

  • Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during experiments.

Problem Scenario Potential Root Causes Recommended Actions & Solutions
The reaction polymerizes unexpectedly mid-procedure. 1. Inconsistent removal of the inhibitor. 2. Contaminated glassware or reagents. 3. Localized overheating or poor temperature control. 4. Accidental exposure to light.Standardize your protocol rigorously. [6] 1. Use a validated inhibitor removal method (see Protocol 1). 2. Ensure all glassware is scrupulously cleaned and dried. 3. Use a temperature-controlled bath and ensure efficient stirring.[6] 4. Protect the reaction from light by wrapping the flask in aluminum foil.[3]
Polymerization begins immediately after adding a specific reagent (e.g., a solvent like THF). The added reagent is likely contaminated with polymerization initiators, most commonly peroxides.[3]Verify reagent purity. 1. Test the suspect solvent for peroxides using peroxide test strips. 2. If peroxides are present, purify the solvent immediately before use (e.g., by distillation from sodium/benzophenone for THF).
The stock bottle of this compound appears viscous, cloudy, or yellowed. The monomer has started to polymerize in storage due to inhibitor depletion, prolonged exposure to heat/light, or a compromised container seal.[3]Do NOT use the material. 1. The polymerization process may continue and is unsafe. 2. Dispose of the compromised bottle according to your institution's hazardous waste guidelines. 3. Review your storage procedures to prevent future occurrences.
Reaction outcomes are inconsistent; polymerization occurs sporadically. This points to subtle, uncontrolled variables in the experimental setup.Conduct a systematic review of your entire workflow. [6][7] 1. Reagents: Are you using reagents from the same batch? Are they being handled consistently? 2. Atmosphere: Is your inert atmosphere technique flawless every time? 3. Glassware: Is glassware being cleaned with a consistent method? 4. Timing: Are reagents added in the correct order and at the same rate each time?[6]

Part 4: Key Experimental Protocols & Workflows

Protocol 1: Purification of this compound (Inhibitor Removal)

Objective: To remove phenolic inhibitors (like MEHQ or hydroquinone) from this compound immediately before use. The principle is adsorption of the acidic inhibitor onto a basic solid support.

Materials:

  • This compound (as received)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Insert a small plug of glass wool at the bottom of the column to support the packing material.

    • Add a small layer of sand (approx. 0.5 cm) over the glass wool.

    • Fill the column with basic alumina to the desired height (a 10-15 cm column is typically sufficient for purifying 20-50 mL of monomer).

    • Gently tap the side of the column to ensure the alumina is well-packed.

    • Add another small layer of sand on top to prevent disturbance.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column under gravity. The inhibitor will be adsorbed onto the alumina.

    • Collect the clear, purified monomer in the flask.

  • Post-Purification Handling:

    • Use Immediately: The purified, inhibitor-free monomer is now highly reactive. It is crucial to use it in your reaction without delay.

    • Short-Term Storage: If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at low temperature (e.g., in a refrigerator), and preferably under an inert atmosphere. Do not store for more than a few hours.[3]

`dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} ` Caption: Workflow for Inhibitor Removal.

Protocol 2: Emergency Response to a Runaway Polymerization

Objective: To safely control a reaction where polymerization has been accidentally initiated and is accelerating.

WARNING: A runaway polymerization is a serious safety hazard due to the rapid release of heat and potential for vessel over-pressurization. This procedure should only be performed if you can do so safely. Always have a clear escape route.

Immediate Actions:

  • Alert Others: Immediately inform colleagues and your lab supervisor of the situation.

  • Cool the Reaction: If safe to approach, place the reaction vessel into a large ice/water bath to dissipate heat as quickly as possible.[3] Do not use a cryobath with liquid nitrogen, as the extreme temperature difference could cause a thermal shock and crack the glass.

  • Dilute the Mixture: If the reaction is still controllable, cautiously add a large volume of a suitable, cold solvent to the mixture.[3] This helps to dissipate heat and reduce the concentration of reactive species.

  • Introduce a "Short-Stop" Inhibitor: If you have a pre-prepared solution of a potent inhibitor (e.g., hydroquinone or phenothiazine in a compatible solvent), add it to the reaction to quench the polymerization. This is an advanced technique and should only be used if planned for in your risk assessment.[8]

  • Evacuate: If the reaction temperature continues to rise uncontrollably, a vessel rupture is possible. Evacuate the immediate area and follow your institution's emergency procedures.

G

References

Technical Support Center: Troubleshooting Side Products in 5-Chlorovaleronitrile Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-chlorovaleronitrile. As a bifunctional linear C5 building block, this compound is prized for its versatility, featuring a primary alkyl chloride ripe for nucleophilic substitution and a nitrile moiety that can be further transformed. However, this dual reactivity, which makes it so valuable, can also be a source of frustrating side reactions that lead to impure products and reduced yields.

This guide is designed with full editorial autonomy to provide practical, in-depth troubleshooting advice. We will move beyond simple procedural lists to explain the chemical causality behind common issues, empowering you to not only solve current problems but also proactively design more robust experiments in the future.

Logical Overview: Reaction Fates of this compound

Before diving into specific problems, it's crucial to visualize the competing reaction pathways. The primary alkyl chloride favors an SN2 mechanism, but under various conditions, elimination, hydrolysis of the nitrile, and other reactions can occur.

G cluster_start Starting Material cluster_products Reaction Pathways CVN This compound Desired Desired Sₙ2 Product (R-CH₂CH₂CH₂CH₂CN) CVN->Desired  Sₙ2 (Good Nucleophile, Aprotic Solvent) Elimination Elimination Product (4-Pentenonitrile) CVN->Elimination E2 (Strong/Bulky Base) Hydrolysis Hydrolysis Product (5-Chlorovaleric Acid/Amide) CVN->Hydrolysis  Hydrolysis (H₂O, Acid/Base, Heat) Complex Other Side Products (e.g., Dialkylation, Cyclization) Desired->Complex Further Reaction G CVN Cl-(CH₂)₄-CN Product 4-Pentenonitrile CVN->Product E2 Elimination Amine R₂NH (Base) Amine->CVN Proton Abstraction G Nitrile R-C≡N Intermediate1 Imidate Nitrile->Intermediate1 Nucleophilic Attack OH OH⁻ OH->Nitrile Amide Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization Carboxylate Carboxylate R-C(=O)O⁻ Amide->Carboxylate Hydrolysis

optimizing temperature and solvent for 5-Chlorovaleronitrile cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of 5-chlorovaleronitrile cyclization. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of piperidine-based heterocycles. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

Overview: The Significance of this compound Cyclization

The intramolecular cyclization of this compound is a key transformation that provides access to the 2-iminopiperidine scaffold. This intermediate is readily converted to valuable piperidine derivatives, which are core structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2] Success in this reaction hinges on the delicate interplay between the substrate, base, solvent, and temperature. This guide will demystify these variables, empowering you to troubleshoot and optimize your synthetic route effectively.

Reaction Mechanism: An Intramolecular Thorpe-Ziegler Approach

The reaction proceeds via an intramolecular nucleophilic substitution, closely related to the Thorpe-Ziegler cyclization. The process is initiated by the deprotonation of the carbon atom alpha to the nitrile group, forming a resonance-stabilized nitrile anion. This potent nucleophile then attacks the electrophilic carbon bearing the chlorine atom, closing the six-membered ring. The resulting product is 2-iminopiperidine hydrochloride, which can be neutralized and used as is or hydrolyzed to 2-piperidone.

G cluster_0 Mechanism Flow A This compound B Nitrile Anion (Resonance Stabilized) A->B + Base - H+ C Transition State (5-exo-trig) B->C Intramolecular SN2 Attack D 2-Iminopiperidine C->D Ring Closure

Caption: Mechanism of this compound cyclization.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting protocol for the cyclization of this compound?

A typical starting point involves dissolving this compound in a polar aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon) and adding a strong, non-nucleophilic base. The reaction is often run at elevated temperatures to ensure a reasonable reaction rate. A high-dilution setup, where the substrate and base are added slowly to a larger volume of solvent, is highly recommended to favor the intramolecular cyclization over intermolecular polymerization.

Q2: How do I choose the most effective base for this reaction?

The choice of base is critical. It must be strong enough to deprotonate the α-carbon but should not be overly nucleophilic to avoid competing SN2 reactions with the alkyl chloride.

  • Sodium amide (NaNH₂): A classic and effective choice for Thorpe-Ziegler type reactions. It is a very strong base with low nucleophilicity.

  • Sodium hydride (NaH): Another strong, non-nucleophilic base that works well. It requires careful handling due to its pyrophoric nature.

  • Lithium diisopropylamide (LDA): A strong, sterically hindered base that is excellent for minimizing side reactions. It is typically prepared in situ at low temperatures.

Avoid bases like sodium hydroxide or alkoxides, as they can hydrolyze the nitrile or compete as nucleophiles.

Q3: What is the role of the solvent, and which one should I select?

The solvent has a profound impact on the reaction's success, influencing the solubility of the base, the stability of the nitrile anion intermediate, and the overall reaction rate.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can solvate the metal cation of the base without interfering with the nucleophilic anion, thus accelerating SN2 reactions. However, they must be rigorously dried, as trace water will quench the nitrile anion.

  • Ethereal Solvents (e.g., THF, Dioxane): These are also suitable and are often used with bases like LDA. They are less polar than DMF or DMSO, which can sometimes help suppress certain side reactions.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These nonpolar solvents are often used with strong, less soluble bases like NaNH₂ at higher temperatures. A phase-transfer catalyst may be beneficial in these systems.

A study on nitrile anion cyclizations highlighted a significant solvent sensitivity for intramolecular alkylations, suggesting that the transition state geometry can be influenced by the solvent environment.[3]

Q4: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is key to optimization.

  • FT-IR Spectroscopy: This is a simple and powerful technique. You can monitor the disappearance of the characteristic nitrile (C≡N) stretching frequency, typically found around 2240-2260 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the preferred method for quantitative analysis. By taking aliquots from the reaction mixture (and carefully quenching them), you can track the consumption of the starting material and the formation of the product and any byproducts.

  • Raman Spectroscopy: This technique is particularly useful for monitoring nitrile-containing molecules, as the C≡N bond often gives a strong, clean signal in a relatively quiet region of the spectrum.[4][5]

Troubleshooting Guide

G Start Experiment Outcome Problem1 Low or No Yield Start->Problem1 Problem2 Multiple Side Products Start->Problem2 Problem3 Slow Reaction Rate Start->Problem3 Cause1a Ineffective Deprotonation Problem1->Cause1a Check Base/Solvent Cause1b Sub-optimal Temperature Problem1->Cause1b Optimize Temp. Cause1c Quenching by H₂O/O₂ Problem1->Cause1c Check Inert Cond. Cause2a Intermolecular Polymerization Problem2->Cause2a Use High Dilution Cause2b Elimination (E2) Problem2->Cause2b Use Hindered Base Cause3a Insufficient Energy Problem3->Cause3a Increase Temperature Cause3b Poor Solvent Choice Problem3->Cause3b Switch to Polar Aprotic

Caption: Troubleshooting workflow for cyclization optimization.

Problem: I am observing very low or no product yield.
  • Possible Cause 1: Ineffective Deprotonation. Your base may not be strong enough in the chosen solvent system, or it may have degraded.

    • Solution: Switch to a stronger base like NaNH₂ or LDA. Ensure the base is fresh and has been handled under anhydrous conditions. If using NaH, ensure the mineral oil has been washed away with dry hexanes before use.

  • Possible Cause 2: Reaction Quenching. The highly reactive nitrile anion is readily quenched by protic sources, including water or alcohols.

    • Solution: Ensure your solvent is rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Flame-dry your glassware before assembly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Possible Cause 3: Incorrect Temperature. The reaction may have a significant activation energy barrier that is not being overcome, or the temperature may be too high, leading to decomposition.

    • Solution: Start by running the reaction at a moderate temperature (e.g., 60-80 °C) and monitor for product formation. If no reaction occurs, incrementally increase the temperature. Conversely, if decomposition is suspected (e.g., the reaction mixture turns dark), attempt the reaction at a lower temperature for a longer period.

Problem: My analysis shows the formation of significant side products.
  • Possible Cause 1: Intermolecular Polymerization. If the concentration of the substrate is too high, the nitrile anion of one molecule can react with the alkyl chloride of another, leading to oligomers or polymers instead of the desired cyclic product.

    • Solution: Employ high-dilution conditions. This is the most effective way to favor intramolecular reactions. Prepare a solution of the this compound and a separate solution/slurry of the base. Add both simultaneously and slowly, using syringe pumps, to a large volume of refluxing solvent. This keeps the instantaneous concentration of the substrate extremely low.

  • Possible Cause 2: Elimination Reaction. The base can potentially abstract a proton from the carbon adjacent to the chlorine, leading to an E2 elimination reaction and the formation of 4-pentenenitrile.

    • Solution: Use a sterically hindered, non-nucleophilic base like LDA. The bulkiness of the base will favor deprotonation at the less-hindered α-nitrile position over the position adjacent to the chlorine. Running the reaction at the lowest feasible temperature can also help minimize elimination.

Data & Protocols
Table 1: Solvent Selection Guide
SolventDielectric Constant (ε)Boiling Point (°C)Suitability & Comments
Toluene 2.4111Good for high-temperature reactions with bases like NaNH₂. Nonpolar nature may slow the reaction.
Tetrahydrofuran (THF) 7.666Excellent, versatile solvent. Ideal for reactions using LDA. Must be rigorously dried.
Acetonitrile 37.582Polar aprotic solvent that can accelerate SN2 reactions. Can be reactive itself under very strong basic conditions.[6]
Dimethylformamide (DMF) 36.7153Highly polar aprotic solvent. Excellent for promoting SN2 reactions but can be difficult to remove and must be very pure.
Dimethyl sulfoxide (DMSO) 46.7189Very high polarity and boiling point. Can dramatically increase rates but may also promote side reactions if the temperature is not controlled.
Experimental Protocol: Optimized Cyclization via High-Dilution

This protocol is a general guideline and should be adapted based on your specific experimental goals and safety assessments. This compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[7]

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Two syringe pumps.

  • Reflux condenser and inert gas inlet/outlet (bubbler).

  • Magnetic stirrer and heating mantle.

Reagents:

  • This compound (1.0 eq).

  • Sodium amide (NaNH₂) (1.1 eq).

  • Anhydrous Toluene.

Procedure:

  • Assemble the flame-dried glassware while hot under a positive flow of Argon.

  • To the three-neck flask, add anhydrous toluene to constitute the main reaction volume (e.g., 200 mL for a 10 mmol scale reaction). Begin stirring and heat the solvent to reflux (approx. 111 °C).

  • Syringe A: Prepare a solution of this compound in a small volume of anhydrous toluene (e.g., 10 mmol in 25 mL).

  • Syringe B: Prepare a fine slurry of sodium amide in anhydrous toluene (e.g., 11 mmol in 25 mL). Note: This requires careful handling and constant agitation if using a standard syringe.

  • Using the syringe pumps, add the contents of Syringe A and Syringe B simultaneously and dropwise to the refluxing toluene over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to reflux for an additional 1-2 hours to ensure completion.

  • Monitor the reaction by taking a small aliquot, quenching it carefully with a saturated NH₄Cl solution, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by GC-MS.

  • Once complete, cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Proceed with standard aqueous workup and purification.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for transition-metal-catalyzed cross-coupling reactions involving 5-chlorovaleronitrile. Given the unique challenges posed by an unactivated C(sp³)–Cl bond and the presence of a potentially reactive nitrile moiety, careful selection of the catalytic system is paramount for achieving high efficiency and selectivity.

This document moves beyond simple protocols to explain the underlying principles governing catalyst and reagent selection, empowering you to diagnose issues and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst selection for coupling reactions with this compound.

Q1: Which class of metal catalyst is generally more effective for cross-coupling with an unactivated alkyl chloride like this compound: Palladium or Nickel?

A1: For unactivated alkyl chlorides, Nickel catalysts are generally superior and more frequently employed than Palladium catalysts . The primary reason lies in the kinetics of the oxidative addition step, which is often rate-limiting for C(sp³)–Cl bonds.[1] Nickel(0) is more readily oxidized and has a higher propensity to activate the strong C–Cl bond compared to Palladium(0).[2][3] While modern, highly active palladium catalysts with specialized ligands can effect this transformation, nickel-based systems often provide better yields and require milder conditions.[4][5]

Q2: I've seen "photoredox catalysis" mentioned for coupling alkyl chlorides. Is this a suitable strategy for this compound?

A2: Absolutely. Dual photoredox/nickel catalysis is a state-of-the-art strategy for coupling unactivated alkyl chlorides under exceptionally mild conditions.[6][7] In this approach, a photocatalyst, upon excitation by visible light, generates a potent reductant that can activate the alkyl chloride via a radical pathway.[8][9] This radical intermediate is then captured by the nickel co-catalyst to enter the cross-coupling cycle. This method is notable for its broad functional group tolerance, including nitriles, making it an excellent choice for your substrate.[6]

Q3: Can I perform a Buchwald-Hartwig amination with this compound? What are the key considerations?

A3: Yes, C–N bond formation is feasible. However, similar to C–C coupling, this is a challenging transformation for an alkyl chloride. The success of a Buchwald-Hartwig amination will be highly dependent on the catalyst system.[10] You will need to employ a palladium catalyst equipped with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or specific N-heterocyclic carbene (NHC) ligands designed to promote the difficult oxidative addition step.[11][12] Alternatively, nickel-based systems can also be effective for this type of C–N coupling.

Catalyst Selection Logic

The choice of catalyst is the most critical parameter for success. The following diagram outlines a decision-making process for selecting a starting point for your experiments.

cluster_start cluster_paths cluster_recommendations Primary Catalyst Recommendation Start What type of bond do you want to form? CC C(sp²)–C(sp³) Bond Start->CC C-C Coupling CN C(sp³)–N Bond (Buchwald-Hartwig) Start->CN C-N Coupling Rec_Ni Nickel Catalyst (e.g., NiCl₂·glyme with bipyridine or dtbbpy ligand) + Stoichiometric Reductant (Zn, Mn) CC->Rec_Ni Classic Cross-Electrophile Coupling Conditions Rec_Photo Dual Nickel/Photoredox System (e.g., NiBr₂·glyme + Ir or Ru photocatalyst) + Amine/Silane reductant CC->Rec_Photo For Mildest Conditions & Broad Functional Group Tolerance Rec_Pd Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) + Bulky Ligand (XPhos, SPhos, NHC) CN->Rec_Pd Standard for Aminations, Requires highly active ligand Note1 Ref: [4, 7] Rec_Ni->Note1 Why? More reactive for C(sp³)-Cl oxidative addition. Note2 Ref: [2, 6] Rec_Photo->Note2 Why? Avoids harsh reductants, uses light energy. Note3 Ref: [18, 28] Rec_Pd->Note3 Why? Well-established for C-N bond reductive elimination.

Caption: Catalyst selection flowchart for this compound.

Troubleshooting Guide

Even with the right catalyst, coupling reactions can be capricious. This guide provides a systematic approach to diagnosing and solving common experimental problems.

Q4: My reaction has failed or the yield is very low (<10%). Where do I start troubleshooting?

A4: A failed reaction can almost always be traced to one of four areas: (1) Reagent/Catalyst Quality, (2) Inert Atmosphere Technique, (3) Reaction Parameters, or (4) Competing Side Reactions. Follow a systematic checklist.

Troubleshooting Workflow for Low Yield

cluster_checks Initial Checks Start Low Yield (<10%) Check_Reagents 1. Reagent Quality Check Start->Check_Reagents Q_Catalyst Q_Catalyst Check_Reagents->Q_Catalyst Is catalyst/ligand old or exposed to air? Check_Inert 2. Inert Atmosphere Check Q_Degas Q_Degas Check_Inert->Q_Degas Were solvents properly degassed? Check_Params 3. Parameter Optimization Q_Base Q_Base Check_Params->Q_Base Is the base appropriate and dry? Q_Catalyst->Check_Inert No A_Replace Action: Use fresh catalyst/ligand. Phosphine ligands readily oxidize. Q_Catalyst->A_Replace Yes A_Degas Action: Degas solvents via sparging with Ar/N₂ or freeze-pump-thaw. Q_Degas->A_Degas No Q_Purge Q_Purge Q_Degas->Q_Purge Yes Q_Purge->Check_Params Yes A_Purge Action: Ensure reaction vessel was thoroughly evacuated and backfilled with inert gas (3x cycles). Q_Purge->A_Purge No A_Base Action: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is freshly dried. Q_Base->A_Base No Q_Temp Q_Temp Q_Base->Q_Temp Yes A_Temp Action: Increase temperature. C-Cl activation is often slow. Q_Temp->A_Temp No Success Yield Improved Q_Temp->Success Yes cluster_main Desired Pathway: Cross-Coupling cluster_side Potential Side Reactions Start This compound + Catalyst [M⁰] OA Oxidative Addition (Rate-Limiting Step) Start->OA Nitrile Nucleophilic Attack on Nitrile Start->Nitrile Using Grignard Reagent Intermediate R-M-Cl Complex (R = cyanobutyl) OA->Intermediate TM Transmetalation (with R'-Nucleophile) Intermediate->TM Beta β-Hydride Elimination Intermediate->Beta Slow RE RE Reductive Elimination TM->RE Product Desired Product: R-R' RE->Product Beta_Prod Side Product: 4-Pentenonitrile Beta->Beta_Prod Nitrile_Prod Side Product: Ketone (after hydrolysis) Nitrile->Nitrile_Prod

References

troubleshooting guide for incomplete reactions of 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 5-chlorovaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile reagent. Our goal is to provide practical, experience-driven insights to help you overcome challenges and achieve optimal reaction outcomes.

This compound, also known as 5-chloropentanenitrile, is a bifunctional molecule containing both a nitrile and a primary alkyl chloride.[1][2][3] This structure allows for a variety of synthetic transformations, but its dual reactivity also presents unique challenges. This guide addresses the most common issue reported by users: incomplete reactions or low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or has stalled completely. Where should I begin troubleshooting?

This is the most common issue and typically points to foundational problems with the reaction setup or reagents. Before adjusting more complex parameters, always verify the fundamentals.[4]

  • Purity of this compound: The starting material should be of high purity (typically ≥98%).[3] Impurities can inhibit catalysts or introduce side reactions. If the liquid appears discolored (it should be colorless to pale yellow) or has been stored for a long time, consider purification by distillation or using a fresh bottle.[5]

  • Reagent and Solvent Quality:

    • Anhydrous Conditions: this compound can be sensitive to moisture, especially in the presence of strong bases or acids which can promote hydrolysis of the nitrile or other side reactions. Ensure all solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Co-reactant Integrity: Verify the purity and activity of your other starting materials, catalysts, and reagents. For example, if you are using a base, ensure it has not been passivated by atmospheric CO₂ or moisture.

  • Glassware Preparation: All glassware must be scrupulously cleaned and oven- or flame-dried immediately before use to remove any adsorbed water.[4]

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the reaction yield is still low. What reaction parameters should I optimize?

Once the basics are covered, the next step is to systematically optimize the reaction conditions. The interplay between temperature, concentration, and solvent is critical for success.[][8]

  • Temperature: Many reactions require a specific activation energy. If no reaction is observed at room temperature, a gradual increase in temperature may be necessary. Conversely, if you are observing multiple products, the reaction temperature might be too high, promoting side reactions. Consider running the reaction at a lower temperature for a longer period.[8]

  • Concentration: Reactions that are bimolecular depend on the concentration of both reactants.[8] If the reaction is slow, increasing the concentration may improve the rate. However, excessively high concentrations can sometimes lead to solubility issues or promote undesired polymerization or side reactions.

  • Solvent Choice: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. For nucleophilic substitution reactions on the alkyl chloride, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can accelerate the rate of Sₙ2 reactions. The nature of the solvent can profoundly affect reaction rates.[8]

Below is a summary of parameters to consider for optimization.

ParameterPotential Issue if Not OptimizedRecommended Action
Temperature Reaction too slow (too low) or side products form (too high).Screen a range of temperatures (e.g., 0 °C, RT, 50 °C, 80 °C). Monitor by TLC/LC-MS.
Concentration Stalled reaction (too dilute) or byproduct formation (too concentrated).Start at a standard concentration (e.g., 0.1-0.5 M) and adjust as needed.
Solvent Poor solubility or unfavorable reaction kinetics.Test a panel of solvents with varying polarities (e.g., THF, Acetonitrile, DMF).
Stoichiometry Unreacted starting material.If one reagent is particularly valuable, consider using a slight excess (1.1-1.5 eq.) of the other.
Reaction Time Incomplete conversion or product decomposition over time.Monitor the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) to find the optimal endpoint.[4]
Q3: I see multiple spots on my TLC plate besides my starting material and desired product. What are the likely side reactions?

The bifunctional nature of this compound makes it susceptible to several side reactions, particularly when bases are used.

  • Elimination: In the presence of a strong, sterically hindered base, elimination of HCl can occur to form 4-pentenenitrile. If your nucleophile is also a strong base, this can be a competitive pathway.

    • Mitigation: Use a weaker, non-nucleophilic base if a base is required. Alternatively, use a nucleophile that is not strongly basic.

  • Intramolecular Cyclization: While less common for a 5-carbon chain, under certain conditions (e.g., with a strong base promoting deprotonation alpha to the nitrile), intramolecular cyclization could be a possibility, though it would lead to a strained ring.

  • Reaction with the Nitrile Group: Strong acids or bases can promote the hydrolysis of the nitrile group to a carboxylic acid or amide, especially if water is present.[6] Strong reducing agents can reduce the nitrile. Ensure your reaction conditions are compatible with the nitrile functional group.

The following diagram illustrates the competition between a desired substitution reaction and a potential elimination side reaction.

G SM This compound + Nucleophile (Nu⁻) DesiredProduct Desired Substitution Product (Nu-(CH₂)₄-CN) SM->DesiredProduct SN2 Pathway (Good Nucleophile, Weak Base) SideProduct Elimination Byproduct (H₂C=CH(CH₂)₂-CN) SM->SideProduct E2 Pathway (Strong, Hindered Base) Base Strong Base (B:)

Caption: Competing SN2 and E2 pathways for this compound.

Q4: How can I effectively monitor the progress of my reaction?

Effective and regular monitoring is crucial to determine the optimal reaction time and to understand what is happening in the flask.[9]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the consumption of starting materials and the formation of the product.[10]

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information. LC-MS is particularly powerful as it can help identify the mass of your product and any major byproducts, providing clues to potential side reactions.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion by integrating the signals for the starting material and product.[13]

Below is a general protocol for monitoring a reaction using TLC.

  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Samples:

    • Reference (SM): Dissolve a tiny amount of your starting this compound in a suitable solvent (e.g., ethyl acetate).

    • Co-spot (Co): In a separate vial, mix a small amount of the SM solution with an equal amount of the reaction mixture.

    • Reaction Mixture (Rxn): Use the reaction mixture directly.

  • Spot the Plate: Using separate capillary tubes, spot a small amount of each solution onto the starting line. Keep the spots small and well-separated.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and let the solvent run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).

  • Analyze: Compare the spots. The starting material spot should diminish over time, while the product spot should appear and intensify. The co-spot helps confirm the identity of the starting material spot in the reaction lane. New spots indicate the formation of byproducts.[10]

Q5: My reaction appears complete, but I am losing a significant amount of product during work-up and purification. What could be going wrong?

Product loss after the reaction is a common and frustrating problem. Here are some potential causes:

  • Product Volatility: While this compound itself has a relatively high boiling point (92-93°C at 10 mmHg), your product may be more volatile.[5] Avoid excessive heat or high vacuum during solvent removal on a rotary evaporator.

  • Aqueous Solubility: If your product is more polar than the starting material, it may have some solubility in the aqueous layer during an extraction. If you suspect this, you can try re-extracting the aqueous layer with a different organic solvent or saturating it with brine to decrease the polarity of the aqueous phase.[14]

  • Instability on Silica Gel: Some compounds can decompose on silica gel during column chromatography, especially if the silica is acidic. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

  • Inefficient Purification: The choice of purification method is critical. If column chromatography is giving poor recovery, consider alternative methods like distillation or recrystallization, which can sometimes be more effective at removing specific impurities.[15]

The following workflow provides a systematic approach to troubleshooting incomplete reactions.

G Start Incomplete Reaction or Low Yield Observed Check_SM Step 1: Verify Starting Materials & Setup Start->Check_SM Purity Purity of this compound and other reagents? Check_SM->Purity Anhydrous Anhydrous / Inert Conditions Met? Purity->Anhydrous Yes Purify Purify Reagents or Use Fresh Purity->Purify No Optimize Step 2: Optimize Reaction Conditions Anhydrous->Optimize Yes Dry Dry Glassware & Solvents Anhydrous->Dry No Temp Adjust Temperature Optimize->Temp Conc Adjust Concentration Optimize->Conc Solvent Change Solvent Optimize->Solvent Analyze Step 3: Analyze for Side Reactions Temp->Analyze Conc->Analyze Solvent->Analyze LCMS Run LC-MS / NMR on Crude Mixture Analyze->LCMS Success Reaction Successful LCMS->Success Clean Conversion Identify Identify Byproducts & Adjust Strategy (e.g., change base) LCMS->Identify Byproducts Found Purify->Check_SM Dry->Check_SM Identify->Optimize

Caption: A systematic workflow for troubleshooting this compound reactions.

References

Technical Support Center: Managing Elimination Byproducts with 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chlorovaleronitrile. This guide is designed to provide expert advice and practical solutions for a common challenge encountered during its use: the formation of elimination byproducts. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination byproducts I should expect when using this compound?

When using this compound, which is a primary alkyl halide, the principal competing reaction to the desired nucleophilic substitution (SN2) is β-elimination (E2).[1][2] This side reaction leads to the formation of unsaturated nitriles. The specific byproduct is 4-pentenenitrile, which arises from the removal of a hydrogen atom from the carbon adjacent (β-carbon) to the carbon bearing the chlorine atom (α-carbon).[3]

Q2: My reaction is yielding a significant amount of 4-pentenenitrile. What are the most likely causes?

The formation of elimination byproducts is highly dependent on the reaction conditions. Several factors can tip the balance in favor of elimination over substitution:

  • Strong, Sterically Hindered Bases: Using a strong and bulky base dramatically favors the E2 pathway. The base will more readily abstract a proton from the sterically accessible β-carbon than attack the more hindered α-carbon required for substitution.[2][4]

  • High Temperatures: Elimination reactions are generally favored at higher temperatures. If your reaction temperature is elevated to speed up the substitution, you may inadvertently be accelerating the elimination side reaction as well.[1]

  • Solvent Choice: The choice of solvent plays a critical role. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basicity, which can favor elimination.[5] Conversely, polar aprotic solvents are generally preferred for SN2 reactions.

Q3: How does the choice of base or nucleophile influence the outcome of the reaction?

The character of the nucleophile/base is arguably the most critical factor in determining the ratio of substitution to elimination products.[6]

  • Strong, Non-bulky Nucleophiles: Reagents like iodide, azide, or cyanide tend to favor the SN2 pathway, as they are strong nucleophiles but relatively weak bases.

  • Strong, Bulky Bases: Reagents such as potassium tert-butoxide (t-BuOK) are classic examples of strong, sterically hindered bases that will predominantly yield the elimination product.[2]

  • Strong Base/Strong Nucleophile: Reagents like hydroxide (OH⁻) or alkoxides (RO⁻) can act as both, leading to a mixture of products.[1][3][7] In these cases, other reaction parameters become crucial for directing the outcome.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor nucleophilic substitution.

Issue 1: Excessive Elimination Product Observed

If you are observing a higher than acceptable yield of 4-pentenenitrile, consider the following optimization strategies.

Protocol 1: Modifying Reaction Conditions to Favor Substitution

Objective: To shift the reaction equilibrium away from the E2 pathway and towards the SN2 pathway.

Step-by-Step Methodology:

  • Lower the Reaction Temperature: If feasible for your desired substitution reaction, reduce the temperature. Many SN2 reactions can proceed efficiently at room temperature or slightly above, while the activation energy for elimination is often higher.

  • Re-evaluate Your Base/Nucleophile: If you are using a strong base, consider switching to a less basic, yet still adequately nucleophilic, reagent. For example, if using sodium ethoxide, consider switching to sodium acetate if your desired transformation allows.

  • Optimize Solvent System: Switch from a protic solvent (like ethanol or water) to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.[5] These solvents are known to enhance the rate of SN2 reactions.

Data Summary: Impact of Reaction Parameters on Product Ratio
ParameterCondition Favoring SN2 (Desired)Condition Favoring E2 (Elimination)Rationale
Temperature Lower TemperaturesHigher TemperaturesElimination reactions generally have a higher activation energy and are more favored entropically.
Base/Nucleophile Strong, non-hindered nucleophile (e.g., I⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)Steric hindrance prevents nucleophilic attack at the α-carbon, favoring proton abstraction at the less hindered β-carbon.[2][4]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, decreasing its nucleophilicity.[5]
Issue 2: Reaction is Sluggish at Lower Temperatures

Sometimes, lowering the temperature to suppress elimination also significantly slows down the desired substitution reaction.

Protocol 2: Enhancing Nucleophilicity without Increasing Basicity

Objective: To increase the rate of the SN2 reaction without promoting the E2 side reaction.

Step-by-Step Methodology:

  • Use a Catalyst: For certain nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to increase the effective concentration and reactivity of the nucleophile in the organic phase.

  • Consider a Halide Exchange: In what is known as the Finkelstein reaction, you can first convert the this compound to 5-iodovaleronitrile in situ using a catalytic amount of sodium iodide in acetone. Iodide is an excellent leaving group and will be readily displaced by your nucleophile, often under milder conditions than the original chloride.

  • Solvent Choice Revisited: As mentioned, polar aprotic solvents are excellent for SN2 reactions.[5] If you are not already using one, this switch can provide a significant rate enhancement for the substitution pathway.

Visualizing Reaction Pathways

To better understand the competition between substitution and elimination, the following diagrams illustrate the key mechanistic steps.

G cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) SN2_Start This compound + Nucleophile SN2_TS Transition State (Bimolecular) SN2_Start->SN2_TS Nucleophilic Attack on α-Carbon SN2_Product Substituted Product SN2_TS->SN2_Product Chloride Leaves E2_Start This compound + Base E2_TS Transition State (Concerted) E2_Start->E2_TS Base abstracts β-Hydrogen E2_Product 4-Pentenenitrile E2_TS->E2_Product Chloride Leaves & π-bond forms Reactants Reactants Reactants->SN2_Start Reactants->E2_Start

Caption: Competing SN2 and E2 reaction pathways for this compound.

G Start High Elimination Byproduct? Temp Is Temperature > 60°C? Start->Temp Check Base Is a Strong, Hindered Base Used? Temp->Base No ReduceTemp Action: Lower Temperature Temp->ReduceTemp Yes Solvent Is Solvent Protic? Base->Solvent No ChangeBase Action: Use a Weaker, Less Hindered Base Base->ChangeBase Yes ChangeSolvent Action: Switch to Polar Aprotic Solvent Solvent->ChangeSolvent Yes Success Problem Resolved Solvent->Success No ReduceTemp->Success ChangeBase->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Disclaimer

The information provided in this technical support guide is intended for experienced researchers and professionals. All chemical reactions should be conducted with appropriate safety precautions in a controlled laboratory setting. This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] Always consult the Safety Data Sheet (SDS) before use.

References

Technical Support Center: Work-Up Procedures for 5-Chlorovaleronitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is designed to address specific challenges encountered during the quenching and work-up of reactions involving 5-chlorovaleronitrile. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in the laboratory.

Part 1: Foundational Knowledge & Safety

Before initiating any work-up procedure, a thorough understanding of the materials and general principles is paramount. This section covers the essential safety information for this compound and the core concepts of quenching.

FAQ: What are the primary hazards associated with this compound?

This compound is a toxic substance that requires careful handling. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] It can also cause skin and serious eye irritation.[1] Upon combustion, it may decompose and generate poisonous fumes, including nitrogen oxides and hydrogen chloride.[3][4]

Table 1: Safety Profile of this compound

Property Information Source(s)
CAS Number 6280-87-1 [3][5][6]
Molecular Formula C₅H₈ClN [5][6]
Molecular Weight 117.58 g/mol [5][6]
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) [1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents [7][8]

| Flash Point | 98 °C / 208.4 °F |[2][7] |

FAQ: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to its toxicity, comprehensive PPE is required. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][7]

  • Hand Protection: Impervious, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[3][7]

  • Body Protection: A lab coat or appropriate protective work clothing. For larger quantities or increased risk of splash, a chemical-resistant apron is recommended.[3][7]

  • Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of vapors.[3][7]

FAQ: What is the fundamental purpose of "quenching" a reaction?

Quenching is the process of deactivating any unreacted, highly reactive reagents in the reaction mixture to render it safe for handling, work-up, and disposal.[9][10] This is a critical step, especially when working with pyrophoric materials, organometallics, or strong hydrides, which can react violently with air or water.[11][12] A proper quench ensures a controlled transition from the reactive state to a stable mixture from which the product can be safely isolated.

Part 2: Troubleshooting Guide for Common Reaction Scenarios

This section provides detailed work-up protocols and troubleshooting advice for specific classes of reactions where this compound is a substrate.

Scenario A: Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

These reactions are commonly used to synthesize ketones from nitriles. The nitrile's electrophilic carbon is attacked by the nucleophilic organometallic reagent to form an intermediate imine anion, which is then hydrolyzed to a ketone during the aqueous work-up.[13][14][15]

The goal is to hydrolyze the intermediate magnesium imine salt to an imine, and subsequently to the desired ketone, while safely neutralizing the excess Grignard reagent.[16][17] The standard procedure involves the slow, controlled addition of the reaction mixture to a cold, weak acid solution.

  • Preparation: Prepare a separate flask containing a stirred, cooled (0 °C ice bath) solution of saturated aqueous ammonium chloride (NH₄Cl). A weak acid like NH₄Cl is used to prevent potential side reactions that could be promoted by strong acids.

  • Quenching: Slowly, and in a dropwise manner, add the reaction mixture from the primary flask to the cold NH₄Cl solution with vigorous stirring. This order of addition (reaction to quench) is crucial for controlling the exotherm.

  • Observation: Monitor for gas evolution or excessive heat generation. If the reaction becomes too vigorous, slow the addition rate.[9]

  • Extraction: Once the addition is complete and the reaction is homogenous, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times. Combine the organic layers.

  • Final Steps: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.[18]

start Grignard Reaction Mixture (RMgX + 5-Cl-Valeronitrile) quench Slowly add to 0 °C sat. aq. NH4Cl start->quench 1. Quench phase_sep Phase Separation (Aqueous & Organic) quench->phase_sep 2. Hydrolysis extract Extract Aqueous Layer with Organic Solvent (2-3x) phase_sep->extract 3. Extraction combine Combine Organic Layers extract->combine wash_dry Wash with Brine, Dry (Na2SO4), Filter combine->wash_dry 4. Purify concentrate Concentrate in vacuo wash_dry->concentrate 5. Isolate product Crude Ketone Product concentrate->product start LiAlH4 Reaction Mixture (at 0 °C) step1 1. Add 'x' mL H2O (CAUTION: H2 gas) start->step1 step2 2. Add 'x' mL 15% NaOH(aq) step1->step2 step3 3. Add '3x' mL H2O step2->step3 stir Stir at RT until granular solid forms step3->stir filter Filter through Celite stir->filter product Filtrate with Primary Amine filter->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chlorovaleronitrile and 5-Bromovaleronitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. 5-Chlorovaleronitrile and 5-Bromovaleronitrile are valuable bifunctional building blocks, featuring both a nitrile group and a reactive alkyl halide. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data, to inform the strategic selection of the optimal reagent for nucleophilic substitution reactions.

Theoretical Framework: Unpacking the Factors Governing Reactivity

At their core, both this compound and 5-Bromovaleronitrile are primary alkyl halides. This structure predisposes them to react with nucleophiles primarily via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2][3] This single-step process involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion, known as the leaving group. The relative reactivity of these two compounds is therefore determined by the efficacy of this process, which hinges on two key physicochemical properties: the strength of the carbon-halogen bond and the stability of the departing halide ion.

Carbon-Halogen Bond Dissociation Energy (BDE)

The first energetic barrier to overcome in a substitution reaction is the breaking of the carbon-halogen (C-X) bond. The energy required to cleave this bond homolytically is the Bond Dissociation Energy (BDE). A lower BDE corresponds to a weaker, more easily broken bond, which translates to a lower activation energy for the reaction.

The C-Br bond is demonstrably weaker than the C-Cl bond.[4][5] This is primarily due to the larger atomic radius of bromine compared to chlorine, resulting in a longer and less effective orbital overlap with carbon.

  • C-Cl Bond Energy: Approximately 339 kJ/mol[6]

  • C-Br Bond Energy: Approximately 276-285 kJ/mol[6][7]

This significant difference in bond strength—nearly 54-63 kJ/mol—is a primary indicator that 5-Bromovaleronitrile will react more readily than its chloro- counterpart.

Leaving Group Ability

The "leaving group ability" refers to the capacity of the substituent to depart with the electron pair from its former bond. An ideal leaving group is a species that is stable on its own after detaching from the substrate. The most effective leaving groups are typically weak bases.

To assess this, we can compare the acidity of the conjugate acids of the leaving groups, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid than HCl .

  • Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

This makes bromide a superior leaving group.[8][9] Furthermore, the larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, a phenomenon known as polarizability.[10] This increased polarizability enhances the stability of the bromide ion in solution as it departs, further favoring its role as a leaving group.[8][10]

Based on this theoretical analysis, a clear prediction emerges: 5-Bromovaleronitrile is expected to be significantly more reactive than this compound in S_N2 reactions. This enhanced reactivity stems from the combined effects of a weaker C-Br bond and the superior stability of the bromide leaving group.

Quantitative Data Comparison

The following table summarizes the key physical and chemical properties that underpin the reactivity differences between the two molecules.

PropertyThis compound5-BromovaleronitrileRationale for Reactivity Impact
Molecular Formula C₅H₈ClNC₅H₈BrNThe halogen is the key differentiator.
CAS Number 6280-87-1[11]5414-21-1Unique identifier for each compound.
C-X Bond Energy ~339 kJ/mol[6]~276 kJ/mol[6]The weaker C-Br bond requires less energy to break, increasing the reaction rate.[4][5]
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more polarizable, making it a better leaving group.[8][9]
Density 1.045 g/mL at 25 °C[11]1.388 g/mL at 25 °CImportant for experimental setup and reagent measurement.
Boiling Point ~110-111 °C (at 12 mmHg)Not specifiedRelevant for determining reaction temperature and purification conditions.
Flash Point 98 °C[11]110 °CSafety consideration for handling and storage.

Visualizing the Reaction Pathway and Reactivity Logic

To better illustrate the concepts discussed, the following diagrams outline the S_N2 mechanism and the logical flow of the reactivity comparison.

Caption: Generalized S_N2 reaction mechanism for 5-halovaleronitriles.

Reactivity_Comparison Prop1 C-Br Bond Energy (~276 kJ/mol) Factor1 Weaker Bond (Easier to Break) Prop1->Factor1 Prop2 C-Cl Bond Energy (~339 kJ/mol) Factor2 Stronger Bond (Harder to Break) Prop2->Factor2 Prop3 Bromide (Br⁻) Leaving Group Ability Factor3 Excellent Leaving Group (Weak Base, Polarizable) Prop3->Factor3 Prop4 Chloride (Cl⁻) Leaving Group Ability Factor4 Good Leaving Group (Stronger Base) Prop4->Factor4 Intermediate1 Lower Activation Energy Factor1->Intermediate1 Intermediate2 Higher Activation Energy Factor2->Intermediate2 Factor3->Intermediate1 Factor4->Intermediate2 Conclusion1 Higher Reactivity Intermediate1->Conclusion1 5-Bromovaleronitrile Conclusion2 Lower Reactivity Intermediate2->Conclusion2 This compound

Caption: Logic diagram comparing factors affecting reactivity.

Experimental Protocol: Comparative Kinetic Analysis via Nucleophilic Substitution

This protocol provides a framework for experimentally verifying the predicted reactivity difference. It employs a simple nucleophilic substitution with sodium azide, which can be monitored over time.

Objective: To qualitatively and quantitatively compare the rate of reaction of this compound and 5-Bromovaleronitrile with sodium azide.

Reaction: NC-(CH₂)₄-X + NaN₃ → NC-(CH₂)₄-N₃ + NaX (where X = Cl or Br)

Materials:

  • This compound (98%)

  • 5-Bromovaleronitrile (98%)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials with septa, magnetic stir bars

  • Constant temperature bath (e.g., oil bath)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Set up two identical reaction vials, one for the chloro- substrate and one for the bromo- substrate. Ensure all glassware is dry.

  • Reagent Addition:

    • To each vial, add a magnetic stir bar.

    • Add 1.1 equivalents of sodium azide (NaN₃).

    • Add 10 mL of anhydrous DMF.

    • Add a known amount of internal standard (e.g., 50 µL of dodecane).

  • Initiation and Monitoring:

    • Place both vials in a pre-heated constant temperature bath set to 60 °C and begin stirring.

    • Allow the mixtures to equilibrate for 5 minutes.

    • At time t=0, add 1.0 equivalent of this compound to the first vial and 1.0 equivalent of 5-Bromovaleronitrile to the second vial.

    • Immediately withdraw a ~0.1 mL aliquot from each reaction, quench it in a vial containing 1 mL of water and 1 mL of diethyl ether, and vortex. This is the t=0 time point.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Sample Analysis:

    • Analyze the ether layer of each quenched aliquot by GC or HPLC.

    • The disappearance of the starting material peak and the appearance of the 5-azidovaleronitrile product peak, relative to the constant internal standard peak, will be used to determine the reaction progress.

  • Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The reaction with the steeper curve (faster consumption of starting material) is the more reactive one.

Causality Behind Experimental Choices (E-E-A-T):

  • Solvent: DMF is a polar aprotic solvent, which is ideal for S_N2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively "bare" and highly reactive.[1]

  • Nucleophile: The azide ion is an excellent nucleophile for S_N2 reactions and results in a product with a distinct mass and polarity, facilitating easy monitoring.

  • Monitoring Technique: GC or HPLC allows for precise quantitative analysis of the reaction mixture over time, providing a self-validating system to track reactant consumption and product formation. The internal standard corrects for any variations in injection volume, ensuring data accuracy.

Practical Implications and Safety Considerations

Strategic Synthesis: The higher reactivity of 5-Bromovaleronitrile allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial when dealing with sensitive functional groups elsewhere in a molecule. However, this compound is often less expensive and may be preferred for large-scale industrial processes where higher temperatures and longer reaction times are acceptable and cost is a primary driver.

Safety and Handling: Both this compound and 5-Bromovaleronitrile are classified as toxic and irritants.

  • This compound: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13]

  • 5-Bromovaleronitrile: Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[14][15]

Mandatory Precautions:

  • Always handle these reagents in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]

Conclusion

References

A Senior Application Scientist's Guide to NMR Validation of 5-Chlorovaleronitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reaction products is paramount. The versatile bifunctional molecule, 5-chlorovaleronitrile, serves as a key building block in the synthesis of a variety of important intermediates. Its ambiphilic nature, possessing both an electrophilic alkyl chloride and a nucleophilic nitrile group (which can also be rendered electrophilic), allows for a diverse range of chemical transformations. However, this reactivity also necessitates a robust and reliable method for validating the identity and purity of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure at the atomic level.[1]

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for this compound and its common reaction products. We will explore the causal relationships between molecular structure and NMR chemical shifts, offering field-proven insights to aid in the unambiguous validation of your synthetic outcomes.

The Synthetic Landscape of this compound: A Comparative NMR Perspective

This compound can undergo reactions at either the alkyl chloride or the nitrile functional group. The choice of reagents and reaction conditions dictates the final product. Here, we will examine three common transformations: nucleophilic substitution at the chloro- C5 position, and hydrolysis or reduction of the nitrile group.

Reaction Pathways of this compound

reaction_pathways start This compound sub Nucleophilic Substitution start->sub OH⁻ / H₂O start->sub NH₃ hyd Hydrolysis start->hyd H₃O⁺ / H₂O, Δ red Reduction start->red 1. LiAlH₄ 2. H₂O prod1 5-Hydroxyvaleronitrile sub->prod1 prod2 5-Aminovaleronitrile sub->prod2 prod3 5-Chlorovaleric Acid hyd->prod3 prod4 5-Chloro-1-pentanamine red->prod4 validation_workflow cluster_0 Reaction & Work-up cluster_1 NMR Analysis cluster_2 Data Interpretation & Validation reaction Perform Reaction workup Aqueous Work-up & Extraction reaction->workup dry Dry Organic Layer & Evaporate Solvent workup->dry sample_prep Prepare NMR Sample dry->sample_prep acquire_1h Acquire ¹H NMR sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR acquire_1h->acquire_13c analyze Analyze Spectra acquire_13c->analyze compare Compare with Reference Data analyze->compare identify Identify Product, Starting Material, & Byproducts compare->identify conclude Conclude Reaction Outcome identify->conclude

References

A Comparative Guide to the Quantitative Analysis of 5-Chlorovaleronitrile Conversion via Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 5-Chlorovaleronitrile conversion, with a primary focus on Gas Chromatography (GC). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers a robust, validated GC-FID method as a baseline, and compares it with alternative techniques to empower you to select the optimal analytical strategy for your specific research needs.

The Analytical Imperative: Monitoring this compound Conversion

This compound (Cl(CH2)4CN) is a valuable bifunctional building block in organic synthesis, featuring both a nitrile and an alkyl chloride.[1][2] Its conversion is central to the synthesis of various pharmaceutical intermediates and specialty chemicals.[3] Accurate and precise monitoring of its consumption and the formation of products is critical for reaction optimization, yield calculation, and impurity profiling.

The primary analytical challenge lies in simultaneously quantifying the starting material and its structurally related products within a complex reaction matrix. The ideal analytical method must offer sufficient resolution, sensitivity, and reproducibility.

For the purpose of this guide, we will consider a common and illustrative conversion pathway: the base-catalyzed intramolecular cyclization to form a precursor to piperidine derivatives. This reaction highlights the need to separate the reactant from a product with significantly different polarity and structure.

Diagram 1: Illustrative Conversion of this compound

G reactant This compound (Starting Material) intermediate Cyclized Intermediate reactant->intermediate Base, Δ product Product (e.g., Piperidine Precursor) intermediate->product Work-up

Caption: A generalized reaction pathway for this compound.

Gas Chromatography: The Workhorse for Volatile Compound Analysis

Gas chromatography is the premier technique for analyzing compounds that can be vaporized without decomposition, making it exceptionally well-suited for this compound and many of its expected conversion products.[4][5] The technique's high resolving power, speed, and robustness are cornerstones of chemical analysis and quality control.[4]

Foundational Principles: Method Development

The success of any GC analysis hinges on the careful selection of three core components: the column, the detector, and the thermal conditions.

  • Column Selection: The Heart of Separation The goal is to choose a stationary phase that provides differential partitioning for the analytes of interest. For separating this compound from its potential products, a mid-polarity column is the logical starting point.

    • Expert Rationale: A column like a DB-5ms or VF-624ms (low-to-mid polarity) is an excellent choice. The phenyl-arylene phase offers a versatile selectivity that can resolve the moderately polar nitrile group of the starting material from potentially less polar cyclized products or more polar hydrolyzed byproducts. These columns are also robust and exhibit low bleed, which is critical for trace analysis and mass spectrometry compatibility.[6]

  • Detector Selection: A Comparison of Analytical Endpoints The choice of detector dictates the sensitivity, selectivity, and type of information obtained.

    • Flame Ionization Detector (FID): The universal standard for quantitative analysis of organic compounds.[7] It combusts eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon entering the flame.[5][8]

      • Strengths: Highly reliable, wide linear range, robust, and relatively low maintenance. It provides a response that is proportional to the number of carbon atoms, making it excellent for quantification when calibrated.[9]

      • Limitations: Destructive to the sample and offers no structural information. Its response to heteroatoms is weak.

    • Electron Capture Detector (ECD): A highly selective detector that is exceptionally sensitive to electrophilic functional groups, particularly halogens.[10]

      • Strengths: Unmatched sensitivity (picogram to femtogram levels) for halogenated compounds like this compound. This makes it ideal for monitoring the disappearance of the starting material at very low concentrations.

      • Limitations: The response is highly dependent on the molecular structure and the presence of electron-capturing moieties. It would likely show a poor response to a non-halogenated product, making it unsuitable for simultaneously quantifying both reactant and product.

    • Mass Spectrometry (MS): Provides both quantitative data and rich qualitative (structural) information.[10] It ionizes eluting compounds and separates the ions based on their mass-to-charge ratio.

      • Strengths: Unambiguous peak identification and the ability to identify unknown byproducts or impurities. Can operate in Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.[11]

      • Limitations: Higher cost and complexity compared to FID or ECD. Ionization efficiency can vary between compounds, requiring careful calibration for accurate quantification.

Validated Protocol: Quantitative Analysis using GC-FID

This protocol provides a robust, self-validating system for monitoring the conversion of this compound. The use of an internal standard is crucial for achieving the highest level of precision and accuracy, as it corrects for variations in injection volume and instrument response.[12]

Diagram 2: GC-FID Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Add Internal Standard (IS) A->B C 3. Dilute with Solvent (e.g., Ethyl Acetate) B->C D 4. Inject Sample into GC C->D E 5. Separation on Capillary Column D->E F 6. Detection by FID E->F G 7. Integrate Peak Areas (Analyte, Product, IS) F->G H 8. Calculate Concentrations using Calibration Curve G->H I 9. Determine Conversion & Yield H->I

Caption: Step-by-step workflow for quantitative GC-FID analysis.

Experimental Protocol: GC-FID Method

  • Internal Standard (IS) Selection: Choose an IS that is not present in the sample, is well-resolved from all other peaks, and has a similar volatility and concentration to the analytes. Dodecane or tridecane are often suitable choices.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound, the primary expected product, and the internal standard in a suitable solvent (e.g., ethyl acetate).

    • Perform a serial dilution to create a series of at least five calibration standards spanning the expected concentration range of the reaction samples.

  • Sample Preparation:

    • Quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture at a specific time point.

    • Add a known volume of the internal standard stock solution.

    • Dilute with the solvent to a final volume that falls within the calibration range (e.g., in a 10 mL volumetric flask).

  • GC Instrumentation and Conditions:

    • Instrument: Agilent 8890 GC System (or equivalent) with FID.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector: FID at 280°C.

  • Data Analysis:

    • For each calibration standard, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Generate a linear regression curve.

    • For each reaction sample, calculate the concentration of the reactant and product using the peak area ratios and the calibration curve.[13]

    • Calculate the percent conversion of this compound based on its initial and measured concentrations.

Performance Data and Method Comparison

The choice of analytical method is always a balance of performance, cost, and the specific questions being asked.

Table 1: Quantitative Data Summary (Hypothetical GC-FID Run)

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)
This compound8.54125,4800.45
Product7.9298,6200.38
Internal Standard10.21150,1000.50

Table 2: Comparison of Key Analytical Methods

FeatureGC-FIDGC-ECDGC-MSHPLC-UV/MSqNMR
Primary Use Robust quantification of volatile organicsUltra-trace quantification of halogenated compoundsIdentification & quantificationNon-volatile or thermally labile compoundsAbsolute quantification without standards
Sensitivity High (ng)Extremely High (pg-fg)Very High (pg)Moderate to HighLow (µg-mg)
Selectivity LowHigh (for electrophiles)Very HighModerate to HighHigh
Structural Info NoneNoneYes (Definitive)Yes (with MS)Yes (Definitive)
Setup Cost LowLow-ModerateHighModerate-HighVery High
Throughput HighHighModerate-HighModerateLow
Best For... Routine process monitoring, yield calculation.Detecting residual starting material at trace levels.Impurity identification, method development.Analyzing polar, high MW, or heat-sensitive products.Structural confirmation, primary standard analysis.
Alternative Technologies: When to Look Beyond GC

While GC is a powerful tool, certain scenarios warrant consideration of other techniques.[14]

  • High-Performance Liquid Chromatography (HPLC): If the conversion products are non-volatile salts, highly polar, or thermally unstable, HPLC is the superior choice. A C18 column with a water/acetonitrile mobile phase and UV or MS detection would be a common starting point.

  • Quantitative NMR (qNMR): This is a primary analytical method that can provide direct quantification of analytes in a solution without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity is directly proportional to the number of atomic nuclei. While less sensitive than chromatographic methods, its ability to provide absolute quantification and structural information simultaneously is a significant advantage for complex mixture analysis.

Conclusion

For the routine, robust, and cost-effective quantitative analysis of this compound conversion, GC-FID with an internal standard is the recommended methodology. It offers an unparalleled balance of precision, accuracy, and reliability for monitoring reaction kinetics and determining final yield.[4]

However, a comprehensive analytical strategy acknowledges the strengths of other detectors and techniques. GC-MS is indispensable during initial method development and for the identification of unknown impurities that may impact product quality.[6] Furthermore, when dealing with products outside the volatility range of GC, techniques like HPLC become essential. By understanding the principles and comparative advantages outlined in this guide, researchers can confidently select and implement the most appropriate analytical tools to accelerate their research and development efforts.

References

A Comparative Guide to the Synthesis of Purine Derivatives: Established Routes vs. a Novel Approach with 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Purine Scaffolds

Purine derivatives are a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for a vast array of biologically significant molecules, including nucleic acids, signaling molecules like cyclic AMP, and numerous therapeutic agents.[1][2] The development of efficient and versatile synthetic routes to access novel purine analogues is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of established, field-proven methods for the synthesis of purine derivatives with a prospective, novel approach utilizing 5-chlorovaleronitrile as a key building block. By examining the underlying chemical principles, experimental protocols, and potential outcomes, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Established Methodologies for Purine Synthesis (Routes Without this compound)

The synthesis of the purine core has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted strategies. These methods can be broadly categorized into those that build the purine ring system from pyrimidine precursors and those that start from imidazole intermediates.

The Traube Purine Synthesis: A Classic and Versatile Approach

First introduced in 1900, the Traube synthesis remains a highly reliable and versatile method for the preparation of a wide range of purine derivatives.[3][4] The fundamental principle of the Traube synthesis is the construction of the imidazole ring onto a pre-existing pyrimidine core.[5][6][7]

Causality Behind Experimental Choices: The Traube synthesis begins with a 4,5-diaminopyrimidine. The key transformation is the introduction of a one-carbon unit to bridge the two amino groups at the 5- and 6-positions, followed by cyclization to form the imidazole ring.[3][5] The choice of the one-carbon source dictates the substituent at the 8-position of the final purine. Formic acid is commonly used to introduce a hydrogen at C8, while other reagents like acid chlorides or orthoesters can be used to install alkyl or aryl groups.

Experimental Protocol: Synthesis of Hypoxanthine via Traube Synthesis

This protocol outlines the synthesis of hypoxanthine, a naturally occurring purine derivative, starting from 4,5-diamino-6-hydroxypyrimidine.

Step 1: Synthesis of 4,5-Diamino-6-hydroxypyrimidine

  • This intermediate is typically prepared from 4-amino-6-hydroxypyrimidine through nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group.[7]

Step 2: Cyclization to form Hypoxanthine

  • To a solution of 4,5-diamino-6-hydroxypyrimidine (10 mmol) in formic acid (20 mL), add sodium dithionite (2.0 g) portion-wise with stirring.

  • Heat the reaction mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated crude hypoxanthine is collected by filtration, washed with cold water, and dried.

  • Recrystallization from hot water affords pure hypoxanthine.

Diagram of the Traube Synthesis Workflow:

Traube_Synthesis Start 4-Amino-6-hydroxypyrimidine Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Reduction Reduction (e.g., Na2S2O4) Nitrosation->Reduction Intermediate 4,5-Diamino-6-hydroxypyrimidine Reduction->Intermediate Cyclization Cyclization (Formic Acid, Reflux) Intermediate->Cyclization Purification Purification (Recrystallization) Cyclization->Purification End Hypoxanthine Purification->End

Caption: General workflow of the Traube synthesis for hypoxanthine.

Synthesis from Imidazole Precursors

An alternative strategy involves constructing the pyrimidine ring onto a pre-existing imidazole scaffold.[1] This approach is particularly useful for accessing purines with specific substitution patterns on the imidazole ring that may be difficult to achieve using the Traube synthesis.

Causality Behind Experimental Choices: This method typically starts with a 4,5-disubstituted imidazole, often a 4-aminoimidazole-5-carboxamide or a related derivative. The pyrimidine ring is then formed by reacting the imidazole with a one-carbon and a one-nitrogen synthon. For example, reaction with formamide or a derivative can provide the necessary atoms to close the pyrimidine ring.

A Novel Synthetic Route Utilizing this compound

While not a conventionally documented precursor in mainstream purine synthesis, the chemical reactivity of this compound presents an intriguing opportunity for the development of novel synthetic routes to purine analogues. This section explores a prospective pathway, grounded in established chemical principles, for the synthesis of N9-substituted purine derivatives.

Causality Behind Experimental Choices: this compound possesses two reactive centers: an electrophilic carbon attached to the chlorine atom and an electrophilic carbon in the nitrile group. The strategy hinges on the sequential reaction of these sites. The alkyl chloride can be used to N-alkylate a suitable pyrimidine precursor, followed by an intramolecular cyclization involving the nitrile group to form the imidazole ring.

Hypothetical Protocol: Synthesis of an N9-(4-Cyanobutyl)guanine Derivative

This speculative protocol outlines a potential synthesis of an N9-alkylated guanine derivative.

Step 1: N-Alkylation of 2-Amino-6-chloro-4-hydroxypyrimidine

  • To a solution of 2-amino-6-chloro-4-hydroxypyrimidine (10 mmol) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (15 mmol).

  • Add this compound (12 mmol) to the suspension.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting N-alkylated pyrimidine intermediate by column chromatography.

Step 2: Diamination and Cyclization

  • The N-alkylated intermediate (5 mmol) is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia in a sealed tube) to displace the chlorine at the 6-position, yielding a 2,6-diamino-4-hydroxypyrimidine derivative.

  • The subsequent intramolecular cyclization of the nitrile group with the adjacent amino group at the 5-position would be the key ring-closing step to form the purine. This step might require a catalyst, such as a Lewis acid or a transition metal complex, to activate the nitrile group towards nucleophilic attack by the amino group.

Diagram of the Hypothetical this compound Route:

Chlorovaleronitrile_Route Start 2-Amino-6-chloro-4-hydroxypyrimidine + this compound Alkylation N-Alkylation (Base, Heat) Start->Alkylation Intermediate1 N-Alkylated Pyrimidine Alkylation->Intermediate1 Amination Amination (Ammonia) Intermediate1->Amination Intermediate2 Diaminopyrimidine Intermediate Amination->Intermediate2 Cyclization Intramolecular Cyclization (Catalyst) Intermediate2->Cyclization End N9-(4-Cyanobutyl)guanine Derivative Cyclization->End

Caption: A proposed synthetic pathway for an N9-substituted guanine derivative.

Comparative Analysis

FeatureTraube SynthesisSynthesis from Imidazole PrecursorsProposed this compound Route
Starting Materials Readily available pyrimidines.[7]Substituted imidazoles, which may require multi-step synthesis.[1]Commercially available pyrimidines and this compound.
Versatility High, allows for a wide range of substituents on the pyrimidine ring and at C8.[3]High, particularly for substitution on the imidazole ring.[1]Potentially moderate, primarily for N9-alkylation with a functionalized side chain.
Reaction Conditions Often requires harsh conditions (e.g., reflux in strong acid).[5]Can vary widely depending on the specific cyclization strategy.Alkylation may require heating; cyclization conditions are speculative and may require optimization.
Predictability & Yield Generally predictable with good to excellent yields for many derivatives.[5]Yields can be variable and are highly dependent on the substrates.Unpredictable without experimental validation; yields are unknown.
Novelty Well-established, classical method.Established, but with ongoing development of new cyclization methods.Novel and unexplored, offering potential for new chemical space.

Conclusion and Future Outlook

The Traube synthesis and methods starting from imidazole precursors remain the workhorses for the synthesis of a diverse array of purine derivatives, offering predictability and broad applicability. These established routes are supported by a wealth of literature and experimental data.

The proposed synthetic route utilizing this compound represents a departure from these classical methods. While currently hypothetical, it offers an intriguing avenue for the synthesis of N9-functionalized purine analogues. The key advantage of this approach would be the introduction of a flexible alkyl chain with a terminal nitrile group at the N9 position in a convergent manner. This nitrile functionality could be further elaborated, providing access to a unique chemical space.

Future experimental work is required to validate the feasibility of the proposed this compound route. Such studies should focus on optimizing the N-alkylation and intramolecular cyclization steps. Success in this endeavor would not only provide a new tool for the synthesis of purine derivatives but also highlight the potential of creatively repurposing readily available chemical building blocks for the construction of complex heterocyclic scaffolds.

References

A Cost-Benefit Analysis of 5-Chlorovaleronitrile in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemical synthesis, the selection of a building block is a critical decision, balancing cost, efficiency, safety, and environmental impact. 5-Chlorovaleronitrile, a bifunctional molecule with the formula Cl(CH₂)₄CN, serves as a key C5 synthon for various important intermediates in the pharmaceutical and materials science sectors.[1][2][3][4][5] This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, objectively comparing its traditional synthetic routes with more modern, sustainable alternatives. We will delve into the synthesis of two crucial downstream products: 5-Chlorovaleryl Chloride and Pimelic Acid , providing experimental data and process logic to guide researchers and process chemists in making informed decisions.

Core Application 1: Synthesis of 5-Chlorovaleryl Chloride

5-Chlorovaleryl chloride is a vital intermediate used in the production of pharmaceuticals like the anti-thrombotic drug Cilostazol.[6] Its synthesis is a classic case study in process optimization, where the traditional route via this compound is challenged by a safer, more environmentally benign alternative.

Route A: The Traditional Path via this compound

This established industrial method begins with 1,4-dichlorobutane, which is converted to this compound through cyanation, followed by hydrolysis and chlorination.

The primary causality for this pathway's historical adoption lies in the high reactivity of the cyanide nucleophile and the relatively low cost of the bulk starting materials, 1,4-dichlorobutane and sodium cyanide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is a critical experimental choice to facilitate the reaction between the aqueous cyanide solution and the organic halide substrate, thereby increasing the reaction rate and yield.[6][7]

cluster_0 Route A: this compound Pathway 1,4-Dichlorobutane 1,4-Dichlorobutane This compound This compound 1,4-Dichlorobutane->this compound  + NaCN (Phase-Transfer Catalyst) 5-Chlorovaleric Acid 5-Chlorovaleric Acid This compound->5-Chlorovaleric Acid  Acid Hydrolysis (+ HCl) 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleric Acid->5-Chlorovaleryl Chloride  + Thionyl Chloride (SOCl₂)

Caption: Workflow for Route A: Synthesis of 5-Chlorovaleryl Chloride via this compound.

Route B: The Malonic Ester Alternative

Driven by the significant safety and environmental hazards of Route A, a newer approach avoids the use of toxic cyanides altogether. This pathway utilizes a classic malonic ester synthesis.

The rationale for this route is rooted in the principles of green chemistry. It deliberately circumvents the use of highly toxic reagents and the generation of cyanide-contaminated wastewater, which is costly and difficult to treat.[6][8] The choice of potassium carbonate as a base is a key process parameter; it is strong enough to deprotonate diethyl malonate for the alkylation reaction but mild enough to avoid side reactions like self-Claisen condensation, which would occur with stronger bases like sodium ethoxide. This enhances the reaction's selectivity and overall yield.[6]

cluster_1 Route B: Malonic Ester Pathway 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane Intermediate Ester 2-(3-chloropropyl) diethyl malonate 1-Bromo-3-chloropropane->Intermediate Ester Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate Ester  + K₂CO₃ 5-Chlorovaleric Acid 5-Chlorovaleric Acid Intermediate Ester->5-Chlorovaleric Acid  Hydrolysis & Decarboxylation (+ Acid, Heat) 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleric Acid->5-Chlorovaleryl Chloride  + Thionyl Chloride (SOCl₂)

Caption: Workflow for Route B: Synthesis of 5-Chlorovaleryl Chloride via Malonic Ester Synthesis.

Performance and Cost-Benefit Comparison
MetricRoute A (via this compound)Route B (Malonic Ester Synthesis)Justification & Causality
Starting Materials 1,4-Dichlorobutane, Sodium Cyanide (NaCN)1-Bromo-3-chloropropane, Diethyl malonateRoute A uses highly toxic, regulated cyanide salts. Route B materials are less hazardous and easier to handle.[6][8]
Safety & Handling High Risk . NaCN is acutely toxic if ingested, inhaled, or absorbed through the skin.[6][8]Lower Risk . Avoids the use of cyanide. Standard precautions for organic synthesis apply.[6]The primary benefit of Route B is the elimination of cyanide, significantly reducing operational risk and the need for specialized containment and emergency protocols.
Environmental Impact High . Generates large volumes of cyanide-contaminated industrial wastewater, which is difficult and costly to treat.[6][8]Low . Avoids cyanide-based waste streams, making the process more environmentally friendly.[6]Wastewater treatment for cyanide is a major operational cost and environmental liability, making Route B more sustainable and economical in the long run.
Process Simplicity Fewer distinct chemical transformations.Involves alkylation, hydrolysis, and decarboxylation in one pot, followed by chlorination.While Route A may appear simpler on paper, the handling and waste treatment complexities of cyanide often make the overall process more operationally demanding.
Overall Cost Lower raw material cost but high costs associated with safety measures, specialized handling, and waste treatment.Higher raw material cost but significantly lower costs for safety, handling, and environmental compliance.The total cost of ownership for Route A is often higher when "hidden" costs of safety and environmental management are factored in. Route B offers a more predictable and often lower overall production cost.[6]

Core Application 2: Synthesis of Pimelic Acid

Pimelic acid (Heptanedioic acid) is a dicarboxylic acid used in the synthesis of polymers and specialty chemicals.[9] Its production offers another lens through which to evaluate nitrile-based routes versus alternatives.

Route C: Nitrile Hydrolysis (via this compound)

This route involves converting this compound to pentamethylene cyanide (adiponitrile) and subsequent hydrolysis.

cluster_2 Route C: Nitrile Hydrolysis Pathway This compound This compound Adiponitrile Pentamethylene Cyanide (Adiponitrile) This compound->Adiponitrile  + NaCN Pimelic Acid Pimelic Acid Adiponitrile->Pimelic Acid  Hydrolysis (+ Acid/Base, Heat)

Caption: Workflow for Route C: Synthesis of Pimelic Acid via Nitrile Hydrolysis.

Route D: Cycloalkanone Oxidation Alternative

A common industrial method for producing pimelic acid involves the oxidative cleavage of a cyclic ketone, cycloheptanone.[9]

cluster_3 Route D: Cycloheptanone Oxidation Cycloheptanone Cycloheptanone Pimelic Acid Pimelic Acid Cycloheptanone->Pimelic Acid  Oxidation (e.g., N₂O₄)

Caption: Workflow for Route D: Synthesis of Pimelic Acid via Oxidation.

Performance and Cost-Benefit Comparison
MetricRoute C (via this compound)Route D (Cycloheptanone Oxidation)Justification & Causality
Starting Materials This compound (derived from 1,4-dichlorobutane)CycloheptanoneThe choice is heavily dependent on the relative market price and availability of these two distinct starting materials.
Reagent Hazards Involves cyanide salts and requires harsh hydrolysis conditions (strong acid or base).Uses strong oxidizing agents like dinitrogen tetroxide, which are also hazardous.[9]Both routes involve hazardous materials, requiring careful process safety management. The specific hazards differ, with Route C centered on cyanide toxicity and Route D on the dangers of strong oxidizers.
Scalability Based on well-established nitrile chemistry.Commercially used for pimelic acid production.[9]Both routes are proven to be scalable for industrial production.
Waste Products Generates cyanide-containing waste (if starting from 1,4-dichlorobutane) and large amounts of salt from neutralization.Produces nitrogen oxide byproducts and acidic waste streams that require treatment.The environmental calculus depends on the specific reagents used and the facility's capacity to handle and treat the respective waste streams.
Atom Economy Involves addition of two carbon atoms (from cyanides) and subsequent loss of nitrogen as ammonia/ammonium salts.Involves the addition of oxygen atoms and cleavage of a C-C bond.The oxidation route (D) can be more atom-economical if the oxidant is chosen carefully (e.g., using catalytic oxygen), though the use of N₂O₄ is not.

Experimental Protocols

The following protocols are illustrative and synthesized from literature procedures. They must be adapted and optimized for specific laboratory or plant conditions following a thorough risk assessment.

Protocol 1: Synthesis of 5-Chlorovaleric Acid via Route A (Hydrolysis of this compound)[7][8]
  • Setup : A reaction vessel equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with this compound (1.0 equiv).

  • Hydrolysis : Concentrated hydrochloric acid (e.g., 30%, 5.0-6.0 equiv) is added slowly to the nitrile.

  • Reaction : The mixture is heated to reflux (typically 55-70°C) with vigorous stirring for 5-8 hours. The reaction progress is monitored by GC or TLC until the starting nitrile is consumed.

  • Workup : The reaction mixture is cooled to room temperature. If solids (ammonium chloride) precipitate, water may be added to dissolve them. The mixture is transferred to a separatory funnel.

  • Extraction : The aqueous solution is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-chlorovaleric acid, which can be further purified by vacuum distillation.

This protocol is self-validating as the reaction can be monitored to completion, and the final product's identity and purity can be confirmed using standard analytical techniques (NMR, IR, GC-MS).

Protocol 2: Synthesis of 5-Chlorovaleric Acid via Route B (Malonic Ester Synthesis)[7]
  • Setup : A dry reaction flask is charged with potassium carbonate powder (2.2 equiv), diethyl malonate (1.1 equiv), and a suitable solvent (e.g., DMF or acetone).

  • Alkylation : 1-bromo-3-chloropropane (1.0 equiv) is added, and the mixture is heated to 30-80°C and stirred for 5-30 hours, monitored by TLC or GC for the formation of 2-(3-chloropropyl)diethyl malonate.

  • Filtration : After cooling to room temperature, the mixture is filtered to remove potassium salts. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Hydrolysis & Decarboxylation : The crude intermediate ester is transferred to a new flask. An acidic aqueous solution (e.g., H₂SO₄ or HCl, pH ≤ 5) is added.

  • Reaction : The mixture is heated to reflux for 5-30 hours until hydrolysis and decarboxylation are complete.

  • Workup : The reaction is cooled, and the layers are separated. The aqueous layer can be extracted with an organic solvent. The combined organic phases yield 5-chlorovaleric acid upon solvent removal.

This protocol is self-validating through the monitoring of each distinct stage (alkylation, hydrolysis) and characterization of the intermediate and final product.

Conclusion and Senior Scientist's Perspective

The cost-benefit analysis of using this compound in large-scale synthesis is not a simple calculation of raw material prices; it is a complex equation of safety, environmental responsibility, and total operational cost.

For the synthesis of 5-Chlorovaleryl Chloride , the evidence strongly favors the alternative malonic ester route (Route B). The decision to avoid the extreme toxicity of cyanide and the resultant high-cost, high-liability wastewater stream is a compelling argument. While the starting materials for Route B may be more expensive on paper, the reduction in risk, specialized handling requirements, and environmental compliance costs makes it the superior choice for modern, sustainable manufacturing.

For the synthesis of Pimelic Acid , the choice is less clear-cut and is heavily influenced by feedstock availability and pricing. Both the nitrile hydrolysis (Route C) and cycloheptanone oxidation (Route D) are viable, scalable industrial processes. The decision here will likely hinge on a site-specific analysis of the costs and handling capabilities for either cyanide-based chemistry or large-scale oxidation reactions.

Ultimately, while this compound remains a useful C5 building block, its synthesis and subsequent use in reactions involving cyanide are increasingly being challenged by greener, safer, and often more economically viable alternatives in the long run. Drug development professionals and process chemists should prioritize the evaluation of these alternative pathways early in the development lifecycle to mitigate future safety, environmental, and financial risks.

References

A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized from 5-Chlorovaleronitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

5-Chlorovaleronitrile is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-thrombotic drugs.[1][2] As a reactive starting material, the compounds derived from it are susceptible to carrying forward impurities from the synthetic route, such as unreacted precursors, by-products, or degradation products.[3] In pharmaceutical development, the purity of a synthesized compound is not merely a quality metric; it is a fundamental determinant of its safety and efficacy.[4][5] Impurities can interfere with the drug's mechanism of action, introduce toxicity, or reduce its potency.[4]

Therefore, a robust, reliable, and validated analytical method is imperative for accurate purity determination. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering high precision, versatility, and the ability to separate complex mixtures. This guide provides an in-depth, experience-driven approach to developing and applying HPLC methods for assessing the purity of compounds synthesized from this compound, moving beyond a simple protocol to explain the scientific rationale behind each decision.

The Analytical Challenge: Understanding Potential Impurities

Before developing a method, we must first consider the chemistry of the target analyte and its potential impurity profile. This compound (Cl(CH₂)₄CN)[6] is typically used in reactions involving its nitrile or alkyl chloride functionalities. Consequently, a typical impurity profile for a derivative might include:

  • Unreacted this compound: The starting material itself.

  • Reagents from Synthesis: For example, if synthesized from 1,4-dichlorobutane and a cyanide source, residual traces could remain.[2]

  • Positional Isomers or By-products: Arising from alternative reaction pathways.

  • Degradation Products: Formed due to instability under reaction or storage conditions.

An effective HPLC method must be able to resolve the primary compound from all these potential, structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this class of moderately polar organic molecules due to its high resolving power and compatibility with a wide range of analytes.[7][8]

A Rational Approach to HPLC Method Development

The goal of method development is to achieve optimal separation (resolution) of all relevant peaks in the shortest possible analysis time. This is an iterative process grounded in the principles of chromatography.[3]

Causality Behind Experimental Choices
  • Column Selection: The heart of the separation is the column. For derivatives of this compound, a C18 (octadecylsilane) column is the logical starting point.[9]

    • Why C18? The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain moderately polar analytes via van der Waals forces. This allows for effective separation based on subtle differences in the polarity of the main compound and its impurities. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: The mobile phase composition dictates the retention time and selectivity of the separation.

    • Why a Buffered Aqueous-Organic Mixture? We use a gradient of an organic solvent (the "strong" solvent) and a buffered aqueous solution (the "weak" solvent).

      • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Its elution strength allows for the timely elution of retained compounds.

      • Aqueous Phase: Using a slightly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) is crucial. This serves two purposes: it protonates free silanol groups on the silica-based stationary phase, reducing undesirable peak tailing, and it ensures that any ionizable functional groups on the analyte or impurities are in a consistent protonation state, leading to sharp, reproducible peaks.

  • Detector Settings: If you can't see it, you can't quantify it.

    • Why a Photodiode Array (PDA) Detector? While a simple UV-Vis detector is sufficient, a PDA detector is superior for purity analysis. It not only quantifies the analyte at a specific wavelength but also acquires the full UV spectrum for each peak. This is essential for peak purity analysis , which helps confirm that a chromatographic peak corresponds to a single compound.[10] For compounds lacking a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm or 220 nm.

  • Flow Rate and Temperature:

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting this can alter analysis time and resolution, but 1.0 mL/min is a robust starting point.

    • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30-40 °C) reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) at the outset. SSTs ensure that the chromatographic system is performing adequately before any samples are analyzed, which is a cornerstone of trustworthy data generation.[11]

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Sample Analysis p1 Mobile Phase & Sample Preparation p2 System Equilibration p1->p2 Prime & Purge v1 Inject Blank (Solvent) p2->v1 System Ready v2 Inject Standard (x5) v1->v2 v3 System Suitability Test (SST) v2->v3 Calculate Parameters v3->p2 SST Failed a1 Inject Synthesized Sample v3->a1 SST Passed a2 Peak Integration & Identification a1->a2 a3 Purity Calculation & Peak Purity Check a2->a3 report Generate Report a3->report

Caption: A self-validating workflow for HPLC purity analysis.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50) is typically a good choice to ensure sample solubility.

    • Standard Solution: Accurately weigh and dissolve a reference standard of the synthesized compound in the diluent to a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution: Prepare the synthesized compound to the same concentration as the standard solution using the diluent. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

  • HPLC Operating Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmExcellent starting point for retaining and separating moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and reproducible retention.
Gradient 5% B to 95% B over 20 minA scouting gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing speed and efficiency.
Column Temp. 35 °CEnsures stable retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detector PDA at 210 nmLow wavelength for general detection; PDA allows for peak purity assessment.
Run Time 30 minutesIncludes gradient elution and a re-equilibration step.
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The results must meet predefined criteria to proceed. This is a non-negotiable step for generating trustworthy data.

SST ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and how well-packed it is.
%RSD of Peak Area ≤ 2.0%Measures the precision of the system (pump and injector).
%RSD of Retention Time ≤ 1.0%Measures the stability of the pump's flow rate.
  • Sample Analysis and Data Interpretation:

    • Once the SST criteria are met, inject the blank (diluent) once, followed by the Sample Solution.

    • Identify Peaks: The largest peak in the sample chromatogram should correspond to the retention time of the main peak in the standard chromatogram. All other peaks are considered impurities.

    • Calculate Purity: The purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Perform Peak Purity Analysis: Use the PDA software to assess the purity of the main peak. This compares spectra across the peak to detect the presence of any co-eluting impurities.

Method Validation: The Foundation of Reliability

While a full method validation is beyond the scope of this guide, it is a mandatory step for methods used in a regulated environment.[12][13] The developed method must be validated according to ICH guidelines (Q2(R1)) to prove its suitability for its intended purpose.[14] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).[11]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[12]

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the primary workhorse, other techniques can provide complementary information.

TechniquePrimary Application for Purity AnalysisAdvantagesLimitations
HPLC-UV/PDA Quantitative analysis of non-volatile impurities and isomers.High precision, robustness, and resolving power. The "gold standard" for routine QC.Requires reference standards for impurity identification; may not detect non-UV active impurities.
Gas Chromatography (GC) Quantitative analysis of residual solvents and volatile impurities.Excellent for volatile compounds; highly sensitive with detectors like FID.[8]Not suitable for non-volatile or thermally labile compounds. The target analyte may not be suitable.
LC-MS Identification of unknown impurities.Provides molecular weight information, enabling structural elucidation of impurities without needing standards.More complex and less robust for routine quantitative QC; response factors can be highly variable.

Decision Logic for Technique Selection

Purity_Logic start Purity Assessment of Synthesized Compound q1 Need to Quantify Known Impurities & Purity? start->q1 q2 Are Volatile Impurities (e.g., Solvents) a Concern? q1->q2 No hplc Use Validated HPLC-UV/PDA Method q1->hplc Yes q3 Need to Identify Unknown Impurities? q2->q3 No gc Use GC Method q2->gc Yes lcms Use LC-MS for Characterization q3->lcms Yes report Comprehensive Purity Profile q3->report No hplc->q2 gc->q3 lcms->report

Caption: Logical flow for selecting the appropriate analytical technique.

Conclusion

Assessing the purity of compounds synthesized from this compound is a multi-faceted task that demands a rigorous and scientifically sound approach. High-Performance Liquid Chromatography, particularly when developed with a clear understanding of the underlying chemical principles and validated against industry standards, provides the robust and reliable data essential for advancing drug development programs. By integrating system suitability tests and leveraging the power of PDA detection, researchers can ensure the integrity of their results and make confident decisions about the quality of their synthesized compounds. For a complete purity profile, especially during early development, complementing HPLC with orthogonal techniques like GC and LC-MS provides the most comprehensive understanding of the compound's quality.

References

A Comparative Guide to the Alkylation Kinetics of 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Alkylating Agents and the Quest for Tuned Reactivity

Alkylating agents are indispensable tools in organic synthesis and are foundational to the mechanism of action for numerous therapeutic agents, including a significant class of anticancer drugs. Their utility lies in the ability to form stable covalent bonds with nucleophilic functional groups found in target molecules. The kinetics of this alkylation—how fast the reaction proceeds—is a critical parameter that dictates the agent's efficacy, selectivity, and potential toxicity.

An ideal alkylating agent for drug development often requires a "Goldilocks" level of reactivity: potent enough to engage its biological target under physiological conditions but not so reactive that it indiscriminately alkylates off-target molecules, leading to toxicity. 5-Chlorovaleronitrile, Cl(CH₂)₄CN, presents an interesting case study. It is a primary alkyl chloride, which is generally less reactive than its bromide or iodide counterparts.[1] Furthermore, the presence of a terminal nitrile group can influence the molecule's electronic properties and reactivity.[2]

This guide will compare the kinetic behavior of this compound with benchmark alkylating agents such as simple primary alkyl chlorides (e.g., 1-chlorobutane) and more reactive primary alkyl bromides (e.g., 1-bromobutane). We will explore how factors like the leaving group and the distal electronic effects of the nitrile functionality modulate reactivity.

Theoretical Framework: The Sₙ2 Reaction and its Kinetics

The alkylation of a nucleophile (Nu⁻) by a primary alkyl halide (R-X) like this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[5]

The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to a second-order rate law[5][6]:

Rate = k[R-X][Nu⁻]

Where:

  • k is the second-order rate constant, a measure of the intrinsic reactivity of the electrophile-nucleophile pair.

  • [R-X] is the concentration of the alkylating agent.

  • [Nu⁻] is the concentration of the nucleophile.

Key factors influencing the rate constant k include the nature of the leaving group (I > Br > Cl > F), the structure of the alkyl group (primary > secondary >> tertiary), the strength of the nucleophile, and the solvent used.[1][7]

Comparative Kinetic Analysis

To provide a clear comparison, we will analyze the expected relative reactivities of this compound, 1-chlorobutane, and 1-bromobutane. This comparison isolates the effects of the leaving group (Cl vs. Br) and the presence of the distal nitrile group.

Alkylating AgentStructureKey Features Affecting ReactivityExpected Relative Rate Constant (k)
1-Bromobutane CH₃(CH₂)₃BrExcellent leaving group (Br⁻).Highest
1-Chlorobutane CH₃(CH₂)₃ClGood leaving group (Cl⁻), but less reactive than Br⁻.Intermediate
This compound Cl(CH₂)₄CNGood leaving group (Cl⁻). The electron-withdrawing nitrile group may have a minor inductive effect.Similar to or slightly different from 1-chlorobutane

Causality Behind Expected Reactivities:

  • Leaving Group Ability: The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[1] This directly translates to a lower activation energy and a higher reaction rate for 1-bromobutane compared to its chloro-analogs.

  • Inductive Effect of the Nitrile Group: The nitrile group (-C≡N) is electron-withdrawing. In this compound, this group is separated from the reactive carbon-chlorine bond by a four-carbon chain. While inductive effects weaken significantly with distance, the nitrile group could exert a minor electron-withdrawing pull, slightly increasing the electrophilicity of the reaction center and potentially modulating the reaction rate compared to 1-chlorobutane. An experimental kinetic study is necessary to quantify this effect precisely.

Experimental Design for Kinetic Profiling

To empirically determine and compare the rate constants, a robust experimental protocol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring, allowing for the direct measurement of reactant consumption and product formation over time.[8][9][10]

Principle: Pseudo-First-Order Kinetics

Studying a second-order reaction can be complex as it requires tracking the concentration of two species simultaneously.[11] To simplify the analysis, we can employ pseudo-first-order conditions .[12][13][14] This is achieved by using a large excess of one reactant (e.g., the nucleophile, at least 10-fold higher concentration) relative to the other (the alkylating agent). Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction.[11][12]

The rate law simplifies to:

Rate = k'[R-X]

where k' = k[Nu⁻] is the pseudo-first-order rate constant. By plotting the natural logarithm of the alkylating agent's concentration, ln[R-X], versus time, a straight line is obtained with a slope equal to -k'. The second-order rate constant, k, can then be easily calculated by dividing k' by the known concentration of the nucleophile.[14]

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Prepare stock solutions: - Alkylating Agent (e.g., this compound) - Nucleophile (e.g., Sodium Thiophenoxide) - Internal Standard (e.g., TMS) P2 Equilibrate NMR tube with solvent and nucleophile in spectrometer at constant T P1->P2 Setup A1 Acquire initial spectrum (t=0) before adding alkylating agent P2->A1 Transfer to NMR A2 Inject alkylating agent, start kinetic monitoring program A1->A2 Initiate Reaction A3 Acquire 1H NMR spectra at fixed time intervals (e.g., multi_zgvd) A2->A3 Automated Acquisition D1 Process spectra (phasing, baseline correction) A3->D1 Raw Data D2 Integrate signals for reactant and internal standard D1->D2 D3 Calculate reactant concentration at each time point D2->D3 D4 Plot ln[Reactant] vs. Time D3->D4 D5 Determine k' from the slope of the linear fit D4->D5 D6 Calculate second-order rate constant k (k = k' / [Nucleophile]) D5->D6

Caption: Workflow for kinetic analysis using NMR under pseudo-first-order conditions.

Detailed Experimental Protocol: NMR-Based Kinetic Study

This protocol describes a self-validating system for comparing the reactivity of this compound, 1-chlorobutane, and 1-bromobutane with a model nucleophile, sodium thiophenoxide, in a polar aprotic solvent like DMSO-d₆.

1. Materials and Reagents:

  • This compound (≥98%)[15]

  • 1-Chlorobutane (≥99%)

  • 1-Bromobutane (≥99%)

  • Sodium Thiophenoxide (≥95%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or other suitable internal standard

  • High-precision NMR tubes

2. Instrument and Setup:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • The spectrometer's temperature should be calibrated and maintained at a constant value (e.g., 298 K) throughout the experiment.

3. Stock Solution Preparation:

  • Justification: Preparing stock solutions ensures accurate and reproducible concentrations.

  • Nucleophile Stock (e.g., 0.5 M): Accurately weigh sodium thiophenoxide and dissolve it in a known volume of DMSO-d₆ containing the internal standard (e.g., 0.05% v/v TMS).

  • Alkylating Agent Stocks (e.g., 0.05 M): Prepare individual stock solutions for this compound, 1-chlorobutane, and 1-bromobutane in DMSO-d₆.

4. NMR Sample Preparation and Reaction Initiation:

  • Step 4.1: Place 500 µL of the nucleophile stock solution into an NMR tube.

  • Step 4.2: Insert the tube into the NMR spectrometer and allow it to thermally equilibrate for at least 5-10 minutes.[8]

  • Step 4.3: Perform initial spectrometer setup: lock on the deuterium signal of DMSO-d₆, tune the probe, and shim the magnetic field to achieve good resolution.[16]

  • Step 4.4: Acquire a reference ¹H NMR spectrum (t=0) of the nucleophile solution before adding the alkylating agent.

  • Step 4.5: To initiate the reaction, quickly and carefully inject 50 µL of the chosen alkylating agent stock solution into the NMR tube. Mix thoroughly but gently (e.g., by brief, careful inversion), and immediately re-insert the tube into the spectrometer.

  • Step 4.6: Immediately start the pre-configured automated kinetic experiment.[16][17]

5. Data Acquisition:

  • Justification: An automated sequence ensures consistent timing between measurements, which is crucial for kinetic analysis.

  • Use a pre-programmed array experiment (often called multi_zgvd on Bruker systems or a similar pseudo-2D kinetics experiment) to acquire a series of ¹H NMR spectra at regular time intervals.[8][16][17]

  • The delay between experiments should be chosen based on the expected reaction rate. For a faster reaction (e.g., with 1-bromobutane), shorter intervals are needed.

  • Ensure the recycle delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being monitored to ensure quantitative accuracy of the integrals.

6. Data Processing and Analysis:

  • Step 6.1: Process the arrayed spectra with identical phasing and baseline correction parameters.[16]

  • Step 6.2: For each spectrum (time point), integrate a well-resolved signal corresponding to the starting alkylating agent and the signal of the internal standard. The internal standard's integral should remain constant, confirming sample stability.

  • Step 6.3: Calculate the concentration of the alkylating agent [R-X] at each time point (t) using the following formula: [R-X]t = ([R-X]initial) * (Integral_R-X / Integral_Std)t / (Integral_R-X / Integral_Std)initial

  • Step 6.4: Create a plot of ln[R-X] versus time (in seconds).

  • Step 6.5: Perform a linear regression on the data points. The slope of this line is equal to -k'. The R² value should be >0.98 for a good fit, validating the pseudo-first-order assumption.

  • Step 6.6: Calculate the second-order rate constant: k = k' / [Nucleophile]. The concentration of the nucleophile is its initial concentration, as it is in large excess.

  • Step 6.7: Repeat the entire procedure for each of the other alkylating agents under identical conditions for a valid comparison.

Conclusion: Actionable Insights for the Synthetic Chemist

This guide provides a comprehensive framework for the kinetic evaluation of this compound in comparison to other standard alkylating agents. By employing a robust NMR-based protocol under pseudo-first-order conditions, researchers can obtain reliable second-order rate constants.

The resulting data allows for an objective assessment of this compound's reactivity. It is expected to be a moderately reactive alkylating agent, significantly slower than alkyl bromides and iodides, offering a greater degree of control in synthetic procedures. The subtle electronic influence of the nitrile group can be precisely quantified, providing valuable structure-activity relationship (SAR) data. For drug development professionals, understanding these kinetic parameters is crucial for designing targeted covalent inhibitors, where the rate of covalent bond formation must be finely tuned to maximize on-target efficacy while minimizing off-target reactions.

References

A Comparative Guide to Synthetic Methods Utilizing 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-chlorovaleronitrile (Cl(CH₂)₄CN) as a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind its utility, objectively compares its performance against viable alternatives, and provides validated experimental data to support the discussion. Our focus is on the compound's dual functionality—the electrophilic alkyl chloride and the versatile nitrile group—which renders it a powerful building block for complex molecular architectures.

Introduction: The Profile of a Versatile Bifunctional Reagent

This compound, also known as 5-chloropentanenitrile, is a colorless liquid characterized by the chemical formula C₅H₈ClN.[1][2][3] Its strategic value in synthesis stems from the presence of two distinct reactive sites: a terminal nitrile group and a primary alkyl chloride. This arrangement allows for sequential or orthogonal chemical transformations, making it an ideal intermediate for constructing linear carbon chains and, more significantly, for synthesizing heterocyclic systems.[4]

The reagent's utility is prominent in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key intermediate.[4][5] Its unique structure is also valuable for academic studies into reaction mechanisms.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6280-87-1[1][5]
Molecular Weight 117.58 g/mol [1]
Formula C₅H₈ClN[1][3]
Density 1.045 g/mL at 25 °C[5]
Boiling Point 92-93 °C at 10 mmHg[4]
Refractive Index n20/D 1.446[5]
Safety Danger: Toxic if swallowed, in contact with skin, or if inhaled.[6]

The primary synthetic routes to this compound include the chlorination of valeronitrile or, more commonly, the reaction of 1,4-dichlorobutane with sodium cyanide, often under phase-transfer catalysis conditions.[4][7] This accessibility adds to its appeal for large-scale applications.

Key Synthetic Applications: A Comparative Analysis

We will now explore the principal applications of this compound, comparing each method with established alternatives to provide a clear perspective on its advantages and limitations.

N-Alkylation and Synthesis of Piperidines

One of the most valuable applications of this compound is in the synthesis of N-substituted piperidines, a heterocyclic motif prevalent in over twenty classes of pharmaceuticals.[8] The strategy involves a two-step sequence: initial N-alkylation of a primary amine followed by reductive cyclization of the resulting nitrile.

cluster_0 N-Alkylation & Reductive Cyclization amine R-NH₂ (Primary Amine) intermediate R-NH-(CH₂)₄-CN (Cyanoamine Intermediate) amine->intermediate  Step 1: N-Alkylation (Base, Solvent) cn_reagent Cl(CH₂)₄CN (this compound) cn_reagent->intermediate piperidine N-Substituted Piperidine intermediate->piperidine  Step 2: Reductive Cyclization ([H], Catalyst)

Caption: General workflow for N-substituted piperidine synthesis using this compound.

This method leverages the differential reactivity of the two functional groups. The alkyl chloride is susceptible to nucleophilic attack by an amine, while the nitrile group remains intact until subjected to reducing conditions (e.g., catalytic hydrogenation, LiAlH₄).

Comparison with Alternatives: 1,5-Dihalopentanes

The most direct alternative for constructing the piperidine ring is the cyclocondensation of a primary amine with a 1,5-dihalopentane, such as 1,5-dichloropentane.[9] This approach involves a tandem nucleophilic substitution.

Table 2: Comparison of Piperidine Synthesis Methods

ParameterThis compound Method1,5-Dichloropentane Method
Mechanism 1. N-Alkylation2. Reductive CyclizationTandem Sₙ2 Cyclocondensation
Key Intermediates N-substituted 5-aminovaleronitrileN-substituted 5-chloropentan-1-amine
Advantages Orthogonal reactivity allows for isolation of the intermediate; nitrile can be converted to other groups (e.g., carboxylic acid).One-pot reaction, often simpler procedure. Can be highly efficient under microwave irradiation.[9]
Disadvantages Requires a separate reduction step, which may use harsh reagents (LiAlH₄) or require high-pressure hydrogenation.Risk of intermolecular polymerization, especially at high concentrations. Less functional group tolerance in the second Sₙ2 step.
Typical Conditions Step 1: K₂CO₃, NaI, Acetone/DMF.Step 2: H₂, Raney Ni/Rh-Al₂O₃ or LiAlH₄, THF.K₂CO₃, H₂O, Microwave irradiation at 150°C.[9]

Expertise in Practice: The choice between this compound and 1,5-dichloropentane often depends on the overall synthetic goal. If the intermediate cyanoamine is desired for further elaboration before cyclization, this compound is superior. For the rapid, direct synthesis of a simple N-substituted piperidine, the microwave-assisted 1,5-dichloropentane method offers significant advantages in terms of speed and green chemistry principles.[9]

Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine via this compound

Step 1: Synthesis of 5-(Benzylamino)pentanenitrile

  • To a stirred solution of benzylamine (10.7 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol) in acetonitrile (200 mL), add this compound (11.8 g, 100 mmol) dropwise at room temperature.

  • Add a catalytic amount of sodium iodide (1.5 g, 10 mmol).

  • Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 5-(benzylamino)pentanenitrile as a pale yellow oil.

Step 2: Reductive Cyclization to N-Benzylpiperidine

  • Prepare a slurry of Raney Nickel (approx. 2 g, washed with ethanol) in ethanol (50 mL) in a high-pressure hydrogenation vessel.

  • Add the 5-(benzylamino)pentanenitrile (18.8 g, 100 mmol) dissolved in ethanol (150 mL).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50 bar.

  • Heat the mixture to 80°C with vigorous stirring for 24 hours or until hydrogen uptake ceases.

  • Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-benzylpiperidine. Further purification can be achieved by vacuum distillation.

Friedel-Crafts Alkylation and Related C-C Bond Formations

While the chloride in this compound is primary and less reactive in classical Friedel-Crafts alkylations than secondary or tertiary halides, it can be used to alkylate electron-rich aromatic and heteroaromatic compounds under appropriate conditions. The reaction typically requires a Lewis acid catalyst to activate the C-Cl bond.

cluster_1 Friedel-Crafts Type Alkylation arene Ar-H (Electron-rich arene) product Ar-(CH₂)₄-CN arene->product cn_reagent Cl(CH₂)₄CN cn_reagent->product Electrophilic Aromatic Substitution catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) catalyst->cn_reagent activation

Caption: Mechanism of Lewis acid-catalyzed alkylation of an arene with this compound.

The primary limitation of this reaction is the propensity for carbocation rearrangements, although this is minimized with primary halides. A more significant challenge is the deactivation of the Lewis acid catalyst by the nitrile group, which can coordinate to the metal center. Therefore, an excess of the catalyst is often required.

Comparison with Alternatives: 5-Chlorovaleroyl Chloride

A more reliable alternative for attaching the five-carbon chain to an aromatic ring is through Friedel-Crafts acylation using 5-chlorovaleroyl chloride, followed by reduction of the resulting ketone. 5-Chlorovaleroyl chloride is a key intermediate for pharmaceuticals like Apixaban.[10]

Table 3: Comparison of Aromatic Functionalization Methods

ParameterFC Alkylation (this compound)FC Acylation/Reduction (5-Chlorovaleroyl Chloride)
Mechanism Electrophilic Aromatic Substitution (EAS)1. EAS (Acylation)2. Carbonyl Reduction (e.g., Clemmensen, Wolff-Kishner)
Reagent Reactivity Moderate; requires strong Lewis acid.High; acylium ion is a potent electrophile.
Advantages Direct one-step C-C bond formation to the alkyl chain.No carbocation rearrangements; highly regioselective (para-directing for activated rings). The resulting ketone is a versatile handle.
Disadvantages Risk of polyalkylation. Catalyst deactivation by the nitrile group. Lower yields with moderately activated rings.Two-step process. Requires a separate reduction step which can have harsh conditions.
Typical Conditions AlCl₃, CS₂ or nitrobenzene, 0°C to RT.Step 1: AlCl₃, DCM, 0°C to RT.Step 2: Zn(Hg), HCl or H₂NNH₂, KOH, ethylene glycol.

Authoritative Insight: For synthesizing aryl-substituted valeronitriles, direct alkylation with this compound is often a low-yielding process reserved for highly reactive substrates like phenols or indoles. The Friedel-Crafts acylation route using 5-chlorovaleroyl chloride is far more general and reliable. The two-step sequence provides a cleaner product profile and greater substrate scope, making it the preferred method in most drug development campaigns. The synthesis of 5-chlorovaleroyl chloride itself can start from 1,4-dichlorobutane, proceeding through this compound, which is then hydrolyzed and converted to the acid chloride.[7][11]

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional reagents in synthetic chemistry. Its ability to participate in both nucleophilic substitutions and subsequent nitrile transformations makes it a cornerstone for the synthesis of nitrogen-containing heterocycles, particularly piperidines. While direct alternatives like 1,5-dihalopentanes offer streamlined, one-pot procedures for simple cyclizations, this compound provides superior strategic flexibility, allowing for the isolation and further modification of the linear cyanoamine intermediate.

In the realm of C-C bond formation, its application in Friedel-Crafts alkylation is limited. Here, the corresponding acyl chloride, 5-chlorovaleroyl chloride, presents a more robust and predictable pathway via an acylation-reduction sequence. The choice of reagent is therefore not a matter of absolute superiority but of strategic alignment with the specific synthetic challenge, desired intermediate control, and substrate compatibility. As synthetic methodologies continue to evolve toward greater efficiency and sustainability, the development of novel catalytic systems that can selectively activate the C-Cl bond of this compound in the presence of its nitrile functionality will further enhance the utility of this invaluable synthetic building block.

References

A Senior Application Scientist’s Guide to the Structural Confirmation of Novel Compounds Derived from 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, 5-chlorovaleronitrile is a versatile and valuable starting material. Its bifunctional nature, possessing both a reactive nitrile and an alkyl chloride, allows for the synthesis of a diverse array of scaffolds, including linear chains, substituted nitriles, and nitrogen-containing heterocycles like tetrazoles.[1][2][3] The therapeutic potential of these novel compounds is significant; however, their promise can only be realized if their molecular structures are confirmed with absolute certainty.

This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of novel compounds derived from this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, integrate self-validating protocols, and provide a strategic workflow for achieving unambiguous structural confirmation.

The Analytical Triad: MS, NMR, and X-Ray Crystallography

The robust structural confirmation of any novel compound rarely relies on a single technique. Instead, a synergistic approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography provides orthogonal data points that, when combined, leave no room for ambiguity. Each technique offers a unique piece of the structural puzzle, and understanding their strengths and limitations is paramount.

Workflow for Structural Elucidation

A logical progression of analysis ensures efficiency and accuracy. The following workflow is a proven strategy for moving from a newly synthesized compound to a fully confirmed structure.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Absolute Confirmation A Newly Synthesized Compound B Mass Spectrometry (LC-MS/GC-MS) A->B C Molecular Weight? Isotopic Pattern Correct? B->C C->A No (Re-purify/Re-synthesize) D 1D NMR (1H, 13C) C->D Yes E Plausible Structure? D->E E->D No (Re-evaluate Spectra) F 2D NMR (COSY, HSQC, HMBC) E->F Yes G Connectivity Confirmed? F->G G->F No (Acquire More Data) H Attempt Crystallization G->H Yes I X-Ray Crystallography H->I J Final Confirmed Structure I->J

Caption: A strategic workflow for the structural confirmation of novel compounds.

Mass Spectrometry: The First Checkpoint

Mass spectrometry is the initial and most rapid technique for confirming the molecular weight of a target compound. For derivatives of this compound, it also provides a critical diagnostic marker: the isotopic signature of chlorine.

Expertise & Experience: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak.[4] The presence of this ~3:1 ratio is a self-validating check for the incorporation of a single chlorine atom in the molecule. The absence of this pattern would immediately indicate an unexpected reaction, such as a substitution of the chloride.

Comparison of MS Techniques

TechniquePrimary UseStrengthsLimitations
GC-MS Volatile, thermally stable compoundsExcellent chromatographic resolution; extensive libraries for known compounds.Not suitable for non-volatile or thermally labile molecules.
LC-MS Wide range of polarities and molecular weightsApplicable to a broader range of compounds, including salts and large molecules.Chromatographic resolution can be lower than GC.
HRMS (e.g., Q-ToF) Elemental composition determinationProvides highly accurate mass measurements (<5 ppm), allowing for the confident assignment of a molecular formula.Higher cost and complexity.

Trustworthiness: A Self-Validating Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Chromatography: Elute the sample over a C18 column using a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure good peak shape.

  • MS Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion. Scan a mass range from 100 to 1000 m/z.

  • Data Validation:

    • Confirm Molecular Ion: Locate the peak corresponding to the expected molecular weight ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Verify Isotopic Pattern: Zoom in on the molecular ion peak. Confirm the presence of the M+2 peak at an intensity of approximately 33% of the M+ peak. This validates the presence of one chlorine atom.[4]

    • High-Resolution Check (if using HRMS): The measured mass should be within 5 ppm of the theoretical mass calculated for the expected elemental formula. This provides strong evidence for the compound's composition.[5]

NMR Spectroscopy: The Architectural Blueprint

While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and the 3D arrangement of the molecule. For derivatives of this compound, a suite of 1D and 2D NMR experiments is essential for piecing together the complete structural picture.

Key Diagnostic Regions in NMR:

  • ¹³C NMR: The nitrile carbon (C≡N) is a key diagnostic peak, typically appearing in the 115-130 ppm region.[6][7] This region is relatively uncrowded, making it an excellent marker.

  • ¹H NMR: Protons on the carbon adjacent to the nitrile group (α-protons) are typically found between 2-3 ppm.[7] The chemical shift of protons on the carbon bearing the chlorine atom (-CH₂Cl) will be further downfield, usually in the 3.5-4.0 ppm range.

Comparison of NMR Experiments

ExperimentInformation GainedCausality for Use
¹H NMR Number of unique protons, integration (ratio), and coupling (neighboring protons).Provides the initial proton framework of the molecule.
¹³C NMR Number of unique carbons and their electronic environment.Confirms the carbon count and identifies key functional groups like nitriles.
COSY Shows proton-proton coupling (typically through 2-3 bonds).Establishes direct spin systems, e.g., linking the protons along the alkyl chain.
HSQC Correlates protons directly to the carbons they are attached to (one-bond C-H).Assigns protons to their respective carbons, building the C-H framework.
HMBC Correlates protons to carbons over longer ranges (typically 2-4 bonds).The crucial experiment for connecting fragments across non-protonated (quaternary) centers like the nitrile carbon or substituted aromatic/heterocyclic rings.

Expertise & Experience: An HMBC experiment is non-negotiable for confirming derivatives where the nitrile group has been converted, for example, into a tetrazole.[1] A tetrazole ring contains a quaternary carbon. The HMBC will show correlations from protons on the adjacent CH₂ group to this quaternary carbon, unambiguously confirming the formation of the heterocyclic ring.

Caption: Using 2D NMR to link proton (COSY) and carbon (HMBC/HSQC) frameworks.

Trustworthiness: A Self-Validating Protocol for 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Acquisition (¹H, ¹³C): Acquire standard 1D proton and carbon spectra. Reference the solvent peak correctly (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • COSY Acquisition: Run a standard gradient-selected COSY experiment. The presence of cross-peaks will validate the through-bond proton-proton connectivities you inferred from the ¹H NMR splitting patterns.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment. Every carbon with attached protons should show a correlation. This validates your C-H assignments.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz. This is the key validation step. Look for expected correlations, for instance, from the protons at C4 of the original valeronitrile backbone to the new quaternary carbon of a tetrazole ring. The presence of these correlations confirms the overall carbon skeleton.

X-Ray Crystallography: The Absolute Answer

For novel compounds, particularly those containing stereocenters, single-crystal X-ray crystallography is the gold standard. It provides an unequivocal 3D model of the molecule, confirming not only its connectivity but also its absolute stereochemistry.

Expertise & Experience: The primary bottleneck for this technique is obtaining a high-quality single crystal suitable for diffraction. This can be more of an art than a science, often requiring screening of various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). However, the payoff is an unambiguous structure that can definitively resolve any questions remaining after MS and NMR analysis.[8][9][10]

Comparison with Other Techniques

FeatureX-Ray CrystallographyNMR SpectroscopyMass Spectrometry
State Solid (Crystal)SolutionGas Phase (Ionized)
Information 3D structure, connectivity, absolute stereochemistryConnectivity, relative stereochemistryMolecular formula, fragmentation
Requirement High-quality single crystalSoluble compound (~5mg)Small sample quantity (~1µg)
Ambiguity Very low ("Gold Standard")Moderate (can be ambiguous for complex isomers)High (isomers often indistinguishable)

Trustworthiness: A Self-Validating Protocol for Structure Submission

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Slow evaporation of a solution in a binary solvent system (e.g., ethyl acetate/hexane) is a common starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer. A modern instrument can collect a full dataset in a matter of hours.

  • Structure Solution & Refinement: The software solves the phase problem and generates an initial electron density map, which is then refined into a molecular model.

  • Data Validation: The quality of the final structure is assessed by several metrics.

    • R-factor (R1): This is the agreement factor between the observed diffraction data and the calculated model. A value below 5% (0.05) for high-quality data indicates an excellent fit.

    • Flack Parameter: For chiral molecules, this parameter is used to determine the absolute configuration.[9] A value close to 0 indicates the correct enantiomer has been modeled; a value near 1 suggests the inverted structure is correct.[10]

    • Final Check: The resulting structure must be chemically sensible, with reasonable bond lengths and angles, and should be consistent with the data obtained from MS and NMR. This cross-technique consistency is the ultimate validation.

Conclusion

The structural confirmation of novel compounds derived from this compound is a multi-faceted process that demands a rigorous and logical application of modern analytical techniques. By leveraging the rapid molecular weight and isotopic information from Mass Spectrometry, detailing the intricate atomic connectivity with a suite of NMR experiments, and obtaining absolute 3D confirmation with X-ray crystallography, researchers can have complete confidence in their discoveries. This guide provides not just the "how" but the "why," empowering scientists to make informed decisions and produce the high-quality, validated data essential for advancing the frontiers of drug development.

References

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 5-Chlorovaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 5-chlorovaleronitrile (CAS No. 6280-87-1). As a bifunctional compound containing both a reactive nitrile group and an alkyl chloride, its handling and disposal demand a thorough understanding of its chemical properties to mitigate risks to personnel and the environment. This guide moves beyond mere procedural steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence and compliance.

Part 1: Hazard Assessment & Immediate Safety Protocols

This compound is classified as acutely toxic if ingested, inhaled, or in contact with skin.[1][2][3][4][5] Understanding these hazards is the foundation of its safe management.

GHS Hazard Profile

The compound's hazardous nature is summarized by its Globally Harmonized System (GHS) classifications.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[2]
Acute Toxicity, DermalH311Toxic in contact with skin[2]
Acute Toxicity, InhalationH331Toxic if inhaled[2]
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure.

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[1]

  • Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][4]

  • Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood. If there is a risk of vapor inhalation outside of a hood, a NIOSH-approved respirator with a suitable cartridge for organic vapors and acid gases (e.g., type ABEK) is mandatory.[1][4]

  • Skin and Body Protection: A lab coat and appropriate protective work clothing are essential.[1] For spill cleanup, chemical-resistant overalls may be necessary.

Emergency First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water while removing all contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[1][3][5]

Part 2: The Chemistry of Disposal: Deconstructing the Hazard

The disposal strategy for this compound is dictated by its two key functional groups: the nitrile and the alkyl chloride.

  • The Nitrile Moiety (-C≡N): Organic nitriles are hazardous due to their potential to release cyanide. In the presence of strong acids or upon combustion, this compound can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, under no circumstances should this chemical be mixed with acidic waste streams. The standard approach for destroying the nitrile group involves alkaline oxidation, which converts the toxic cyanide moiety into the significantly less toxic cyanate ion (OCN⁻), which can then be further oxidized to nitrogen and carbon dioxide.[7][8]

  • The Chlorinated Alkyl Chain (-Cl): The presence of chlorine complicates disposal, particularly via incineration. While high-temperature incineration is an effective destruction method for many organic compounds, burning chlorinated substances can produce harmful byproducts like hydrogen chloride (HCl), molecular chlorine (Cl₂), and, under suboptimal conditions, highly toxic polychlorinated dibenzodioxins and furans (PCDD/F).[9][10] Professional hazardous waste incinerators are specifically designed with high-temperature combustion zones (often >1100°C) and sophisticated flue gas scrubbing systems to neutralize these acidic gases and prevent the formation of dioxins.[11][12]

Part 3: Disposal Decision Workflow

The primary and most recommended course of action is to engage a certified hazardous waste management company. Lab-scale treatment should only be considered for the decontamination of small spills prior to final collection.

DisposalWorkflow start Start: this compound Waste Generated assess_quantity Assess Waste Type & Quantity start->assess_quantity spill Small Spill or Contaminated Material (<100 mL) assess_quantity->spill Spill bulk Bulk Waste or Unused Reagent (>100 mL) assess_quantity->bulk Bulk decon_protocol Follow Protocol 2: Emergency Spill Decontamination spill->decon_protocol prep_protocol Follow Protocol 1: Prepare for Professional Disposal bulk->prep_protocol collect_residue Collect Decontaminated Residue for Pickup decon_protocol->collect_residue collect_residue->prep_protocol vendor Transfer to Certified Hazardous Waste Vendor prep_protocol->vendor

Caption: Decision workflow for this compound disposal.

Part 4: Detailed Protocols

Protocol 1: Preparing this compound Waste for Professional Disposal

This is the standard and required procedure for all bulk waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass) that can be securely sealed. The container must be in good condition.

  • Segregation: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3] It must be stored in a dedicated waste container. NEVER mix it with other waste streams, especially acidic ones, to prevent violent reactions or the release of toxic HCN gas.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant"). Ensure the accumulation start date is visible.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated (such as a ventilated cabinet), and has secondary containment.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified hazardous waste disposal vendor.

Protocol 2: Emergency Lab-Scale Decontamination & Neutralization (For Small Spills)

This protocol is for emergency use on small spills (<100 mL) to reduce acute toxicity before collection. It is NOT a substitute for professional disposal. This procedure must be performed inside a chemical fume hood with full PPE.

  • Preparation of Neutralizing Solution: Prepare a fresh solution of ~10% sodium hypochlorite (household bleach) and adjust its pH to >10 by adding 1M sodium hydroxide. The alkaline pH is critical to prevent the formation of toxic gases.[8]

  • Containment: If the spill is liquid, contain it with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels initially.

  • Neutralization: Slowly and carefully add the alkaline hypochlorite solution to the absorbent material containing the spilled this compound. The reaction is exothermic; add the solution portion-wise to control the temperature. The goal is to oxidize the nitrile group to cyanate.[8]

  • Reaction Time: Allow the mixture to stand for at least 1-2 hours to ensure the reaction is complete.

  • Collection: Carefully scoop the resulting mixture into a designated hazardous waste container.

  • Final Cleaning: Wipe the spill area with a detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Label the container as "Decontaminated this compound Spill Debris" and manage it according to Protocol 1 for professional disposal.

Part 5: Regulatory & Compliance Overview

The disposal of this compound falls under strict regulations. In the United States, it is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a toxic chemical waste, it must be managed from "cradle to grave" by licensed facilities.[13] Transportation is also regulated, with this compound classified under UN Number 3276 for toxic nitriles.[1] Always consult your local and institutional EHS guidelines, as they may have more stringent requirements.[14]

References

Navigating the Safe Handling of 5-Chlorovaleronitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with reactive and toxic compounds. 5-Chlorovaleronitrile is a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals. However, its utility is matched by its significant health hazards, demanding a comprehensive and proactive approach to safety. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with the utmost confidence and care.

The Critical Nature of this compound: Understanding the Risks

This compound (CAS No. 6280-87-1) is classified as a toxic substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to severe health consequences.[1][3] It is designated as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3] Furthermore, it can cause skin and serious eye irritation.[3][4] The causality behind these hazards lies in its chemical structure, a nitrile group attached to a chlorinated alkyl chain, which can interfere with critical biological processes upon exposure. Therefore, a multi-layered approach to personal protective equipment (PPE) is not just a recommendation but a necessity.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, transfers in a fume hood) Chemical safety goggles or a face shield.[3]Chemical-resistant gloves (e.g., nitrile rubber).[5]Laboratory coat buttoned to the neck and wrist.[5]Work in a well-ventilated area, preferably a chemical fume hood.[3]
Large-Scale Operations or Potential for Splashing Face shield worn over chemical safety goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or a full-body suit over a lab coat.[5]A NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Spill Cleanup Full-face respirator with appropriate cartridges.Chemical-resistant gloves, double-gloving is recommended.Chemical-resistant, full-body suit.Positive-pressure, self-contained breathing apparatus (SCBA) may be required for large spills.[6]
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Spill_Response Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (<100 mL) in Fume Hood Assess->SmallSpill LargeSpill Large Spill (>100 mL) or Outside Hood Assess->LargeSpill Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Yes Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorovaleronitrile
Reactant of Route 2
Reactant of Route 2
5-Chlorovaleronitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。